3-Fluorophenylacetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88318. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJPYROXSVVWIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060107 | |
| Record name | Benzeneacetonitrile, 3-fluoro- | |
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Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501-00-8 | |
| Record name | 3-Fluorobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Fluorophenylacetonitrile | |
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| Record name | 3-Fluorophenylacetonitrile | |
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| Record name | Benzeneacetonitrile, 3-fluoro- | |
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| Record name | Benzeneacetonitrile, 3-fluoro- | |
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| Record name | (3-fluorophenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Fluorophenylacetonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52V7K4FR47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Fluorophenylacetonitrile (CAS 501-00-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorophenylacetonitrile, with a CAS number of 501-00-8, is an aromatic nitrile that serves as a crucial building block in the synthesis of various organic compounds. Its significance is particularly pronounced in the pharmaceutical industry, where it functions as a key intermediate in the development of therapeutic agents. The incorporation of a fluorine atom onto the phenyl ring modifies the electronic properties of the molecule, which can influence its reactivity and the physiological properties of its derivatives. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid or low-melting solid under standard conditions.[1] The presence of the polar nitrile group and the fluorine atom imparts a moderate polarity to the molecule. Below is a summary of its key chemical and physical properties.
| Property | Value | Reference |
| Chemical Formula | C₈H₆FN | [2][3] |
| Molecular Weight | 135.14 g/mol | [2][3][4] |
| IUPAC Name | (3-Fluorophenyl)acetonitrile | [5] |
| Synonyms | 3-Fluorobenzyl cyanide, m-Fluorophenylacetonitrile | [1][4] |
| CAS Number | 501-00-8 | [2][4] |
| EC Number | 207-918-2 | |
| MDL Number | MFCD00001907 | |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | 21 °C | [4] |
| Boiling Point | 113-114 °C at 18 mmHg | [4] |
| Density | 1.163 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.502 | [4] |
| Flash Point | >110 °C (>230 °F) | [4] |
| InChI | 1S/C8H6FN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2 | [1] |
| SMILES | C1=CC(=CC=C1F)CC#N | [3] |
Spectroscopic Data
Detailed spectroscopic analysis is essential for the structural confirmation of this compound. While raw spectral data is not publicly available, the following are the expected characteristic peaks based on the functional groups present in the molecule.
| Spectroscopy | Expected Peaks |
| ¹H NMR | Aromatic protons (approx. 7.0-7.5 ppm), Methylene protons (-CH₂CN, approx. 3.7 ppm) |
| ¹³C NMR | Aromatic carbons (approx. 110-165 ppm), Methylene carbon (-CH₂CN, approx. 20-30 ppm), Nitrile carbon (-C≡N, approx. 115-120 ppm) |
| FT-IR (cm⁻¹) | Aromatic C-H stretch (approx. 3000-3100), Nitrile (C≡N) stretch (approx. 2240-2260), C-F stretch (approx. 1000-1400), Aromatic C=C stretch (approx. 1450-1600) |
| Mass Spectrometry (m/z) | Molecular ion peak at approx. 135, Fragmentation patterns corresponding to the loss of CN and other fragments. |
Synthesis and Reactivity
The primary synthetic route to this compound involves the nucleophilic substitution of a halide in 3-fluorobenzyl halide with a cyanide salt.[4] This is a common and efficient method for the introduction of a cyanomethyl group onto a benzene ring.
Experimental Protocol: Synthesis from 3-Fluorobenzyl Bromide
The following protocol is a representative procedure for the synthesis of this compound.
Methodology:
-
Reaction Setup: In a well-ventilated fume hood, 3-fluorobenzyl bromide (1 equivalent) is dissolved in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Addition of Cyanide: Sodium cyanide (1.1 to 1.5 equivalents) is added portion-wise to the stirred solution. The reaction is typically exothermic and may require cooling to maintain room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: The reaction mixture is quenched by pouring it into water. The aqueous layer is then extracted several times with an organic solvent like ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.
Role in Drug Discovery and Development
This compound is a valuable building block in medicinal chemistry, primarily due to the strategic importance of the fluorine atom in drug design. The introduction of fluorine can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.
Key Application: Synthesis of Lemborexant
A prominent application of this compound is its use as a starting material in the synthesis of Lemborexant , a dual orexin receptor antagonist used for the treatment of insomnia.[4] The 3-fluorophenyl group is a key structural motif in the final drug molecule.
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available data on the intrinsic biological activity or the specific signaling pathways modulated by this compound itself. Its primary role in a biological context is as a precursor to pharmacologically active molecules. The biological effects of its derivatives, such as Lemborexant, are well-characterized. Lemborexant functions by blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to the orexin receptors OX1R and OX2R, thereby suppressing the wake drive.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Class | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Eye Damage/Irritation | Causes serious eye irritation. |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapor or dust.
-
Avoid contact with skin and eyes.
-
In case of accidental exposure, seek immediate medical attention.
Conclusion
This compound is a compound of significant interest to the chemical and pharmaceutical industries. Its well-defined physical and chemical properties, coupled with its established role as a key intermediate in the synthesis of drugs like Lemborexant, underscore its importance. While information on its direct biological activity is limited, its utility as a fluorinated building block in drug discovery is clear. Researchers and scientists working with this compound should adhere to strict safety protocols due to its hazardous nature. Further research into the potential biological effects and metabolic fate of this compound could provide additional insights into its toxicological profile and potential applications.
References
3-Fluorophenylacetonitrile molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluorophenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its fundamental molecular characteristics and provides a representative analytical workflow for its characterization.
Core Molecular Data
This compound is an organic compound featuring a phenyl ring substituted with a fluorine atom at the meta position and an acetonitrile group. This structure imparts specific reactivity and properties that are valuable in medicinal chemistry and materials science.
| Property | Value | References |
| Molecular Formula | C₈H₆FN | [1][2][3] |
| Molecular Weight | 135.14 g/mol | [1][2][4][5] |
| Linear Formula | FC₆H₄CH₂CN | [4][5] |
| CAS Number | 501-00-8 | [2][4] |
| Density | 1.163 g/mL at 25°C | [3][5] |
| Boiling Point | 113-114°C at 18 mmHg | [3][5] |
| Melting Point | 21°C | [3] |
| Refractive Index | n20/D 1.502 | [5] |
Analytical Workflow for Quality Control
The following diagram illustrates a standard workflow for the quality control and characterization of this compound in a laboratory setting. This process ensures the identity, purity, and integrity of the compound before its use in further synthetic steps.
Caption: Quality control workflow for this compound.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducible synthesis and analysis of this compound. While specific protocols can be proprietary or vary based on the desired scale and purity, a general procedure for its synthesis often involves the cyanation of 3-fluorobenzyl bromide.
General Synthesis Protocol: Cyanation of 3-Fluorobenzyl Bromide
-
Reaction Setup: A solution of 3-fluorobenzyl bromide in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cyanide Addition: A cyanide source, typically sodium cyanide or potassium cyanide, is added to the solution. The amount of cyanide is usually in a slight molar excess relative to the benzyl bromide.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 50-80°C and stirred vigorously for several hours. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The product is then extracted into an organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.
Note: This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety protocols. Handling of cyanide salts requires extreme caution and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
3-Fluorophenylacetonitrile physical and chemical properties
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Fluorophenylacetonitrile, tailored for researchers, scientists, and professionals in drug development.
Core Properties and Data
This compound, also known as m-Fluorobenzyl cyanide, is an organic compound with the chemical formula C₈H₆FN[1][2]. It serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds[2].
The following table summarizes the key quantitative data for this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₆FN | [1][3][4] |
| Molecular Weight | 135.14 g/mol | [1][3][4] |
| CAS Number | 501-00-8 | [1][4] |
| Melting Point | 21 °C | [1][5] |
| Boiling Point | 113-114 °C at 18 mmHg | [1][5] |
| Density | 1.163 g/mL at 25 °C | [1][5] |
| Refractive Index (n20/D) | 1.502 | [1] |
| Flash Point | >230 °F (>110 °C) | [1][5] |
| Vapor Pressure | 0.0802 mmHg at 25°C | [5][6] |
| Appearance | Clear light yellow to slightly brown liquid or powder to lump | [1][2][5] |
| Solubility | Soluble in organic solvents like dimethylsulfoxide (DMSO) and ethyl acetate. | [1][7] |
| Stability | Stable under normal temperatures and pressures. | [6] |
While specific spectra are not directly provided in the search results, various databases such as PubChem contain spectral information for this compound, including 1H NMR, 13C NMR, IR, and mass spectrometry data[8]. Researchers are encouraged to consult these resources for detailed spectral analysis.
Experimental Protocols
The following section details a common laboratory-scale synthesis of this compound.
This protocol is adapted from a method described for the synthesis of m-fluorophenylacetonitrile[1][7].
Materials:
-
3-Fluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethylsulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-fluorobenzyl bromide (1.0 g, 5.3 mmol) and sodium cyanide (520 mg, 10.6 mmol) in dimethylsulfoxide (10 mL) in a reaction flask.
-
Stir the reaction mixture at 30 °C overnight.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (30 mL).
-
Extract the product with ethyl acetate (50 mL).
-
Wash the organic phase sequentially with water (5 x 10 mL) and saturated sodium bicarbonate solution (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography to yield this compound as a colorless oil.
Visualizations
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Synthesis of this compound Workflow.
Safety Information
This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation[1][5]. It is classified as toxic[1][6]. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS)[9].
References
- 1. This compound | 501-00-8 [chemicalbook.com]
- 2. CAS 501-00-8: 3-Fluorobenzeneacetonitrile | CymitQuimica [cymitquimica.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
(3-Fluorophenyl)acetonitrile: A Comprehensive Technical Overview for Researchers
(3-Fluorophenyl)acetonitrile , a fluorinated aromatic nitrile, serves as a crucial building block in modern organic synthesis, particularly in the development of novel pharmaceutical agents. This technical guide provides an in-depth overview of its chemical identity, experimental protocols for its synthesis, and its role as a versatile chemical intermediate. The strategic incorporation of a fluorine atom onto the phenyl ring imparts unique physicochemical properties that are highly sought after in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Chemical Identity and Nomenclature
(3-Fluorophenyl)acetonitrile is systematically known by its IUPAC name, 2-(3-fluorophenyl)acetonitrile . It is also commonly referred to by a variety of synonyms in commercial and academic literature. A comprehensive list of these identifiers is provided below to aid in literature searches and material procurement.
| Identifier Type | Name |
| IUPAC Name | 2-(3-fluorophenyl)acetonitrile |
| Synonym | 3-Fluorobenzeneacetonitrile[1][2] |
| Synonym | 3-Fluorobenzyl cyanide[1] |
| Synonym | m-Fluorophenylacetonitrile[1] |
| Synonym | (m-Fluorophenyl)acetonitrile[1] |
| Synonym | Benzeneacetonitrile, 3-fluoro-[1] |
| CAS Number | 501-00-8 |
Synthesis of (3-Fluorophenyl)acetonitrile: An Experimental Protocol
The synthesis of (3-fluorophenyl)acetonitrile is most commonly achieved through the nucleophilic substitution of a 3-fluorobenzyl halide with a cyanide salt. The following protocol is a representative procedure based on established synthetic methodologies.
Materials and Reagents:
-
3-Fluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Water, deionized
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Experimental Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorobenzyl bromide (1.0 g, 5.3 mmol) and sodium cyanide (520 mg, 10.6 mmol) in 10 mL of anhydrous dimethyl sulfoxide (DMSO).[1]
-
Reaction Conditions : Stir the reaction mixture at 30°C overnight.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up : Upon completion of the reaction, dilute the mixture with 30 mL of water and extract the product with ethyl acetate (50 mL).[1]
-
Purification : Wash the organic phase sequentially with water (5 x 10 mL) and a saturated sodium bicarbonate solution (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[1]
-
Isolation : Purify the resulting residue by flash column chromatography on silica gel to yield (3-fluorophenyl)acetonitrile as a colorless oil.[1]
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of (3-fluorophenyl)acetonitrile.
Caption: Synthetic workflow for (3-Fluorophenyl)acetonitrile.
Applications in Drug Development
(3-Fluorophenyl)acetonitrile is a valuable intermediate in the synthesis of various pharmaceutical compounds.[2] Notably, it is utilized in the production of Lemborexant, a dual orexin receptor antagonist approved for the treatment of insomnia.[1] The presence of the fluorophenylacetonitrile moiety is critical for the molecule's interaction with its biological target. The nitrile group itself can act as a key pharmacophore, participating in hydrogen bonding or acting as a bioisostere for other functional groups. Researchers in drug development utilize this and similar fluorinated intermediates to systematically modify lead compounds, aiming to optimize their pharmacokinetic and pharmacodynamic profiles.[2] The introduction of fluorine can block metabolic pathways, increase binding affinity, and improve cell membrane permeability, all of which are desirable properties in drug candidates.
References
3-Fluorobenzyl cyanide safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 3-Fluorobenzyl Cyanide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a detailed overview of the safety precautions, handling procedures, and emergency responses related to 3-Fluorobenzyl cyanide (CAS RN: 501-00-8).[1][2][3]
Hazard Identification and Classification
3-Fluorobenzyl cyanide is classified as a hazardous substance requiring careful handling.[1][4] It is toxic if swallowed, in contact with skin, or if inhaled.[1][4][5][6] It also causes skin and serious eye irritation.[1][4][5][6]
GHS Classification:
-
Acute Toxicity, Oral (Category 3)[6]
-
Acute Toxicity, Dermal (Category 3)[6]
-
Acute Toxicity, Inhalation (Category 3)[6]
GHS Label Elements:
-
Pictograms:
-
Skull and Crossbones
-
Exclamation Mark
-
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4][5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4][5][6]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]
-
P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[1][4]
-
P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor.[1][4][6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4][5][6]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1][4][5]
-
Physical and Chemical Properties
A summary of the key physical and chemical properties of 3-Fluorobenzyl cyanide is provided below.
| Property | Value |
| CAS Number | 501-00-8[1][2][3] |
| Molecular Formula | C₈H₆FN[1][3] |
| Molecular Weight | 135.14 g/mol [1][3] |
| Appearance | White or Colorless to Yellow to Orange powder, lump, or clear liquid[1][3][4] |
| Melting Point | 21 °C[1][3] |
| Boiling Point | 230 °C[1][3] |
| Refractive Index | 1.50[1][4] |
Experimental Protocols: Safety and Emergency Procedures
Detailed methodologies for first aid, fire-fighting, and spill containment are critical for ensuring laboratory safety.
First Aid Measures Protocol
Immediate medical attention is essential in case of exposure.[8] Rescuers should wear appropriate personal protective equipment, including rubber gloves and air-tight goggles, to avoid secondary exposure.[6][7]
-
If Inhaled:
-
In Case of Skin Contact:
-
In Case of Eye Contact:
-
If Swallowed:
Fire-Fighting Protocol
Upon combustion, 3-Fluorobenzyl cyanide may decompose and generate poisonous fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen cyanide gas.[7][12]
-
Suitable Extinguishing Media:
-
Fire-Fighting Instructions:
-
Fire-fighting should be conducted from the windward side.[7]
-
Immediately evacuate all non-essential personnel from the area.[5]
-
Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7][12]
-
If safe to do so, remove undamaged containers from the fire area.[5]
-
Cool containers exposed to fire by spraying with water.[7]
-
Accidental Release and Spill Cleanup Protocol
Spills must be handled immediately to prevent the spread of contamination.
-
Personal Precautions:
-
Evacuate non-essential personnel and control entry to the area.[5][7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, protective clothing, and a respirator or self-contained breathing apparatus for large spills.[5][6][7]
-
Remove all sources of ignition.[7]
-
-
Containment and Cleaning Up:
-
Prevent the product from entering drains or waterways.[5][7]
-
For liquid spills, create a barrier with unreactive, absorbent material like sand, kitty litter, or absorbent pads.[7][13]
-
Working from the perimeter inward, apply absorbent material over the spill.[13]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, sealed, and labeled container for disposal.[7][14]
-
Decontaminate the spill site with a suitable cleaning solution (e.g., soapy water) and wipe dry.[13][15]
-
Dispose of all contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[5][13]
-
Handling, Storage, and Personal Protection
Adherence to proper handling, storage, and personal protection protocols is essential to minimize risk.
Safe Handling and Exposure Controls
| Parameter | Guideline |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood or a closed system.[5][7][12] Ensure eyewash stations and safety showers are readily accessible.[5][6][12] |
| General Handling | Avoid contact with skin, eyes, and clothing.[5][6][7] Avoid breathing vapors or mist.[5][6][7] Do not eat, drink, or smoke when using this product.[1][4][5] Wash hands and face thoroughly after handling.[5][6][7] |
| Personal Protective Equipment (PPE) | |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[5][6][7] |
| Skin Protection | Wear impervious gloves (double gloving is recommended) and protective clothing to prevent skin exposure.[5][6][7][16] |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator or a self-contained breathing apparatus (SCBA) if ventilation is inadequate or exposure limits are exceeded.[5][6][7][12] |
Storage
| Parameter | Guideline |
| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place.[4][5][6][7] Store in a locked-up area.[4][5][7] It is recommended to store in a cool, dark place at <15°C.[1][2] Some sources recommend storing under an inert gas.[5][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[12] |
Visualization of Safety Workflow
The following diagram illustrates the logical workflow for the safe handling of 3-Fluorobenzyl cyanide, from initial assessment to emergency response.
Caption: Workflow for safe handling and emergency response for 3-Fluorobenzyl cyanide.
References
- 1. 3-Fluorobenzyl Cyanide | 501-00-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 3-Fluorobenzyl Cyanide | 501-00-8 | TCI AMERICA [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Fluorobenzyl Cyanide | 501-00-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. aalto.fi [aalto.fi]
- 12. fishersci.com [fishersci.com]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. chemkleancorp.com [chemkleancorp.com]
- 15. umanitoba.ca [umanitoba.ca]
- 16. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
m-Fluorobenzyl cyanide solubility and stability information
An In-depth Technical Guide to the Solubility and Stability of m-Fluorobenzyl Cyanide
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount. m-Fluorobenzyl cyanide (also known as 3-fluorophenylacetonitrile) is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its fluorine atom can enhance the biological activity and stability of target molecules.[1] This guide provides a comprehensive overview of the solubility and stability of m-Fluorobenzyl cyanide, complete with experimental protocols and logical workflows.
Physicochemical Properties
A summary of the key physical and chemical properties of m-Fluorobenzyl cyanide is presented below. This data is essential for its handling, storage, and use in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₈H₆FN |
| Molecular Weight | 135.14 g/mol [1] |
| Appearance | White or colorless to yellow to orange powder, lump, or clear liquid[1] |
| Melting Point | 21 °C[1] |
| Boiling Point | 230 °C (at 760 mmHg)[1]; 113-114 °C (at 18 mmHg)[2]; 65-70 °C (at 3 Torr)[3] |
| Density | 1.16 - 1.163 g/mL at 25 °C[1][2] |
| Refractive Index (n20/D) | 1.50 - 1.502[1] |
| CAS Number | 501-00-8[1] |
Solubility Profile
The following table summarizes the expected qualitative solubility of m-fluorobenzyl cyanide.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Non-polar Organic | Hexane, Toluene | Soluble | The aromatic ring and methylene group provide significant non-polar character. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), DMSO | Soluble | The nitrile group can engage in dipole-dipole interactions with these solvents. |
| Polar Protic | Ethanol, Methanol | Soluble | Likely soluble due to dipole-dipole interactions, though less favorable than with polar aprotic solvents. |
| Aqueous | Water | Insoluble/Slightly Soluble | The non-polar benzene ring dominates, making it largely hydrophobic.[4][5][6] |
| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Insoluble | The nitrile group is not basic enough to be protonated by dilute acid to form a soluble salt.[7][8] |
| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Insoluble | The benzylic protons are not acidic enough to be deprotonated by dilute base to form a soluble salt.[7][8] |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
This protocol outlines a systematic approach to determine the solubility class of m-fluorobenzyl cyanide, which is crucial for planning reactions, extractions, and purification procedures.[7][8][9]
Materials:
-
m-Fluorobenzyl cyanide
-
Test tubes and rack
-
Vortex mixer
-
Glass stirring rods
-
Solvents: Deionized water, diethyl ether, 5% NaOH solution, 5% NaHCO₃ solution, 5% HCl solution, concentrated H₂SO₄.
-
pH paper
Procedure:
-
Water Solubility:
-
Ether Solubility (if water-soluble):
-
Perform the same procedure as step 1, using 0.75 mL of diethyl ether.[9]
-
-
Aqueous Base Solubility (if water-insoluble):
-
Aqueous Bicarbonate Solubility (if NaOH-soluble):
-
Aqueous Acid Solubility (if water-insoluble):
-
Concentrated Sulfuric Acid Solubility (if insoluble in previous aqueous solutions):
-
Carefully add 25 mg of the compound to 0.6 mL of cold, concentrated H₂SO₄.
-
Solubility (often with a color change) suggests the presence of a neutral compound containing heteroatoms like nitrogen or oxygen, or unsaturation (alkenes, alkynes, aromatic rings).[7]
-
The logical flow of this experimental protocol is visualized in the diagram below.
Caption: Workflow for Qualitative Solubility Analysis.
Stability Profile and Degradation Pathways
m-Fluorobenzyl cyanide is generally a stable compound under standard laboratory conditions.[11] Analogs such as 3-chlorobenzyl cyanide are noted to be stable at room temperature in closed containers under normal storage and handling.[6] However, its stability is compromised by certain conditions and incompatible materials.
Key Stability Considerations:
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[6][11]
-
Thermal Decomposition: Combustion or exposure to high temperatures can lead to the release of toxic gases, including hydrogen fluoride, hydrogen cyanide, carbon monoxide, and nitrogen oxides.[6]
-
Hydrolytic Stability: The most significant degradation pathway in aqueous media is the hydrolysis of the nitrile group to form 3-fluorophenylacetic acid. This reaction can be catalyzed by both acids and bases.
-
Photostability: While specific photostability studies are not available, aromatic compounds and nitriles can be susceptible to degradation upon exposure to UV light. It is recommended to store the compound in a cool, dark place.
Protocol 2: Stability Assessment using a Stability-Indicating HPLC Method
This protocol describes how to assess the stability of m-fluorobenzyl cyanide under various stress conditions (forced degradation). This is essential for identifying potential degradation products and establishing the compound's intrinsic stability.[12]
1. HPLC Method Development (Example Conditions):
-
Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a suitable wavelength (e.g., 210 nm or 254 nm) determined by the UV spectrum of m-fluorobenzyl cyanide.[13]
-
Injection Volume: 10 µL.
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of m-fluorobenzyl cyanide (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a 50:50 mixture of acetonitrile and water.[12]
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) for analysis.
3. Forced Degradation Studies:
-
For each condition, subject a sample of the working solution to the stressor. Include a control sample stored under normal conditions.
-
Acid Hydrolysis: Add 1N HCl to the working solution and heat (e.g., at 60 °C) for a set period (e.g., 2, 6, 24 hours). Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Add 1N NaOH to the working solution and heat. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to the working solution and keep at room temperature.
-
Thermal Degradation: Store the solid compound and the working solution in an oven at an elevated temperature (e.g., 80 °C).
-
Photolytic Degradation: Expose the working solution to UV light (e.g., 254 nm) or sunlight.
4. Analysis:
-
At specified time points, withdraw aliquots from the stressed samples.
-
Analyze the samples by the developed HPLC method.
-
Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
The workflow for conducting these forced degradation studies is outlined below.
Caption: Workflow for Forced Degradation (Stability) Studies.
Hydrolysis Degradation Pathway
The primary chemical instability of m-fluorobenzyl cyanide in aqueous environments is its hydrolysis. The nitrile group is susceptible to attack by water under both acidic and basic conditions, ultimately yielding 3-fluorophenylacetic acid.
Caption: Hydrolysis Pathways of m-Fluorobenzyl Cyanide.
Conclusion
m-Fluorobenzyl cyanide is a valuable synthetic intermediate with moderate stability. While it is stable under standard storage conditions, it is susceptible to degradation via hydrolysis in the presence of strong acids or bases and can decompose at high temperatures. Its solubility is limited in aqueous solutions but high in common organic solvents. The provided protocols offer robust methodologies for researchers to determine its specific solubility and stability characteristics within their experimental systems, ensuring its effective use in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. 3-FLUOROBENZYL CYANIDE | 10036-43-8 [amp.chemicalbook.com]
- 4. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 5. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. scribd.com [scribd.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. www1.udel.edu [www1.udel.edu]
- 11. 3-Chlorobenzyl cyanide | 1529-41-5 [chemicalbook.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
An In-depth Technical Guide to 3-Fluorophenylacetonitrile: Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluorophenylacetonitrile, a key intermediate in the pharmaceutical and agrochemical industries. The document details its discovery and historical context, physicochemical and spectroscopic properties, established synthesis protocols, and significant applications. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided. Diagrams generated using Graphviz (DOT language) illustrate key synthetic pathways and logical workflows to facilitate understanding.
Introduction
This compound, also known as (3-fluorophenyl)acetonitrile or 3-fluorobenzyl cyanide, is an aromatic nitrile that has garnered significant attention in organic synthesis. Its utility primarily stems from its role as a versatile building block in the creation of more complex molecules, particularly in the pharmaceutical sector. The presence of a fluorine atom at the meta position of the phenyl ring imparts unique electronic properties that can influence the biological activity and pharmacokinetic profile of derivative compounds. This guide serves as a detailed resource for professionals engaged in research and development involving this important chemical entity.
Discovery and History
The precise first synthesis of this compound is not prominently documented in readily available historical literature. However, its development can be contextualized within the broader history of the synthesis of fluorinated aromatic compounds and benzyl cyanides.
The synthesis of benzyl cyanide itself has been known for over a century, with early methods involving the reaction of benzyl chloride with alkali metal cyanides.[1][2] The introduction of fluorine into aromatic rings became more practical with the development of specific fluorination reagents and techniques throughout the 20th century.
The now common method for synthesizing this compound, the nucleophilic substitution of a benzyl halide with a cyanide salt, is a well-established reaction. Patents from the early 21st century, such as WO2011/11522, describe the synthesis of this compound as a known intermediate, suggesting its discovery and use predate these publications.[3] Its increasing importance is directly linked to its application in the synthesis of modern pharmaceuticals, most notably as a key intermediate for the insomnia medication Lemborexant.[3]
Physicochemical and Spectroscopic Properties
This compound is a clear, light yellow to slightly brown liquid under standard conditions.[3] Its key physicochemical and spectroscopic data are summarized in the tables below.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 501-00-8 | [4][5] |
| Molecular Formula | C₈H₆FN | [4][5] |
| Molecular Weight | 135.14 g/mol | [4][5] |
| Melting Point | 21 °C | [6] |
| Boiling Point | 113-114 °C at 18 mmHg | [3] |
| Density | 1.163 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.502 | [3] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
The ¹³C NMR spectrum provides characteristic signals for the eight carbon atoms in the molecule.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 (C-F) | ~162 (d, ¹JCF ≈ 245 Hz) |
| C2 | ~115 (d, ²JCF ≈ 21 Hz) |
| C3 | ~130 (d, ³JCF ≈ 8 Hz) |
| C4 | ~124 (d, ⁴JCF ≈ 3 Hz) |
| C5 | ~116 (d, ²JCF ≈ 22 Hz) |
| C6 (C-CH₂) | ~135 (d, ³JCF ≈ 7 Hz) |
| CH₂ | ~23 |
| CN | ~117 |
Note: The chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and experimental conditions. Data is inferred from typical values for fluorinated aromatic compounds.
The IR spectrum of this compound shows characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2930 | Medium | Aliphatic C-H stretch (CH₂) |
| ~2250 | Strong | C≡N stretch (nitrile) |
| ~1590, 1490 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1250 | Strong | C-F stretch |
Note: These are characteristic absorption ranges and the exact peak positions may vary.[7][8][9]
Experimental Protocols
The most common and industrially relevant method for the synthesis of this compound is the cyanation of 3-fluorobenzyl bromide. The following protocol is based on procedures described in the patent literature.[3]
Synthesis of this compound from 3-Fluorobenzyl Bromide
Materials:
-
3-Fluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorobenzyl bromide (1.0 eq) and sodium cyanide (2.0 eq) in dimethyl sulfoxide.
-
Stir the reaction mixture at 30 °C overnight.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers sequentially with water and a saturated sodium bicarbonate solution.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography to obtain this compound as a colorless oil.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Applications in Drug Development and Agrochemicals
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.
-
Pharmaceuticals: Its most prominent application is in the synthesis of Lemborexant, a dual orexin receptor antagonist used for the treatment of insomnia.[3] The fluorinated phenylacetonitrile moiety is a crucial component of the final drug structure.
-
Agrochemicals: While specific examples are less documented in the public domain, the phenylacetonitrile scaffold is present in some classes of pesticides. The introduction of a fluorine atom can enhance the efficacy and metabolic stability of these agrochemicals.[6]
-
Research: In a broader context, it serves as a starting material for the synthesis of various fluorinated compounds used in medicinal chemistry research to explore structure-activity relationships.[6]
Logical Relationship of Applications
Caption: Key application areas of this compound.
Conclusion
This compound is a commercially significant chemical intermediate with well-established synthetic routes and a growing importance in the life sciences sector. This guide has provided a detailed overview of its history, properties, synthesis, and applications, intended to be a valuable resource for researchers and developers in the field. The continued exploration of new applications for this versatile molecule is anticipated, driven by the unique advantages conferred by the fluorine substituent.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. This compound | 501-00-8 [chemicalbook.com]
- 4. 3-フルオロフェニルアセトニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. chemimpex.com [chemimpex.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Key Characteristics of the Nitrile Group in 3-Fluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the key physicochemical and spectroscopic characteristics of the nitrile group in 3-Fluorophenylacetonitrile. It details the influence of the meta-positioned fluorine substituent on the electronic properties, vibrational frequency, and nuclear magnetic resonance signature of the cyano functionality. This document includes tabulated quantitative data, detailed experimental protocols for synthesis and analysis, and visual diagrams to illustrate reaction pathways and logical relationships, serving as a critical resource for professionals in chemical research and pharmaceutical development.
Introduction
This compound, also known as 3-fluorobenzyl cyanide, is a versatile chemical intermediate, notably utilized in the synthesis of pharmaceuticals such as Lemborexant, a dual orexin receptor antagonist for treating insomnia. The reactivity and spectroscopic signature of this molecule are dominated by its two key functional groups: the aromatic fluorine substituent and the aliphatic nitrile group. Understanding the interplay between these groups is crucial for reaction design, process optimization, and analytical characterization. The nitrile group (–C≡N), with its unique electronic structure and reactivity, is central to the synthetic utility of the parent molecule. This guide focuses specifically on the core characteristics of this nitrile group as influenced by the electronic effects of the meta-fluorine atom.
Physicochemical and Spectroscopic Properties
The introduction of a fluorine atom at the meta position of the phenyl ring imparts distinct electronic effects that modulate the properties of the nitrile group. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect influences the electron density throughout the molecule, including the nitrile group, affecting its bond strength, polarity, and reactivity.
Spectroscopic Data
Spectroscopic analysis is fundamental to the characterization of the nitrile functionality. The key quantitative data for the nitrile group in this compound are summarized below.
| Property | Technique | Observed Value | General Range for Aromatic Nitriles |
| C≡N Stretching Frequency | FT-IR Spectroscopy | ~2253 cm⁻¹ | 2240 - 2220 cm⁻¹[1] |
| Nitrile Carbon Signal (¹³C) | ¹³C NMR Spectroscopy | ~117-119 ppm | 115 - 125 ppm[2] |
Note: The observed values are representative and sourced from spectral data repositories such as ChemicalBook and SpectraBase for this compound (CAS 501-00-8)[3][4].
Influence of the Meta-Fluorine Substituent
The presence of the electron-withdrawing fluorine atom at the meta-position subtly influences the nitrile group's spectroscopic properties.
-
Infrared (IR) Spectroscopy : The C≡N stretching frequency in this compound (~2253 cm⁻¹) is at the higher end of the typical range for aromatic nitriles. This is consistent with the strong inductive electron-withdrawing nature of the fluorine atom, which can lead to a slight strengthening of the C≡N triple bond and a shift to a higher wavenumber[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The chemical shift of the nitrile carbon in ¹³C NMR is typically found between 115-125 ppm[2]. The electron-withdrawing fluorine substituent is expected to have a minor deshielding effect on the nitrile carbon. Studies on fluorinated benzonitriles show that the meta-fluoro substituent has a slight stabilizing effect, which is consistent with its role as an electron-withdrawing group influencing the overall electron distribution of the molecule[5][6].
Chemical Reactivity of the Nitrile Group
The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack. This reactivity is the basis for many of its synthetic transformations. The diagram below illustrates the primary reaction pathways for the nitrile group.
Caption: Key reaction pathways of the nitrile group.
-
Hydrolysis : The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide intermediate, which is then further hydrolyzed to a carboxylic acid[7][8].
-
Reduction : Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), reduce the nitrile group to a primary amine[7][8].
-
Reaction with Organometallics : Grignard reagents (R'-MgBr) attack the electrophilic carbon of the nitrile to form an imine intermediate, which can be hydrolyzed to a ketone[7].
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and analysis of this compound.
Synthesis of this compound
A common method for the synthesis of arylacetonitriles is the nucleophilic substitution of a benzyl halide with a cyanide salt.
Workflow Diagram:
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. This compound(501-00-8)FT-IR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential Research Areas for 3-Fluorophenylacetonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorophenylacetonitrile is a versatile chemical intermediate characterized by a benzene ring substituted with a fluorine atom at the meta position and an acetonitrile group.[1] Its unique physicochemical properties, conferred by the electronegative fluorine atom, make it an attractive starting material for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. This technical guide explores promising research avenues for this compound derivatives, providing insights into their synthesis, potential biological activities, and key experimental methodologies. The market for this compound is experiencing steady growth, driven by its use in the pharmaceutical and agrochemical sectors, with a projected market size of USD 412.60 million by 2032.
Core Research Areas
The derivatives of this compound hold significant promise in several key research domains, primarily centered around the development of novel therapeutic agents. The introduction of the 3-fluorophenyl motif can modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.
Anticancer Drug Discovery
The development of novel anticancer agents is a primary focus area for this compound derivatives. The fluorophenyl group is a common feature in many potent anticancer compounds. Research in this area can be directed towards the synthesis of derivatives that target various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and angiogenesis.
Potential Molecular Scaffolds:
-
Pyrazole Derivatives: The pyrazole scaffold is a well-established pharmacophore in many anticancer drugs. The synthesis of 3-fluorophenyl-substituted pyrazole derivatives can lead to compounds with potent inhibitory activity against various cancer cell lines.
-
Tetrazole Derivatives: Tetrazoles are often used as bioisosteres for carboxylic acids in drug design. 5-substituted-1H-tetrazoles derived from this compound could exhibit a range of biological activities, including anticancer effects.[2]
-
Thiadiazole Derivatives: 1,3,4-Thiadiazole derivatives bearing a fluorophenyl substituent have shown promise as selective inhibitors of cancer-related enzymes.
Quantitative Data on Anticancer Activity:
While specific data for a wide range of this compound derivatives is still emerging, studies on structurally related compounds provide valuable insights into their potential potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenylacrylonitrile | (Z)-3-(4-bromophenyl)-2-(3,5-dimethoxyphenyl)acrylonitrile | HeLa | Not Specified | [3] |
| 2-(4-Fluorophenyl)-N-phenylacetamide | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 | 52 | [4] |
| 2-(4-Fluorophenyl)-N-phenylacetamide | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 | 80 | [4] |
| 2-(4-Fluorophenyl)-N-phenylacetamide | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 | 100 | [4] |
| 3-(Pyrazol-4-yl)acrylonitrile | (E)-2-(1H-Indole-3-carbonyl)-3-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile | HCT116 | 6.76 µg/mL | [5] |
Development of CNS-Active Agents
The blood-brain barrier permeability of small molecules is often enhanced by the presence of fluorine atoms. This makes this compound a promising scaffold for the development of novel agents targeting the central nervous system (CNS).
Potential Therapeutic Targets:
-
Neuroprotective Agents: Derivatives can be designed to protect neurons from damage in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
-
Anticonvulsants: Modification of the core structure could lead to compounds with efficacy in controlling seizures.
-
Antidepressants and Anxiolytics: Targeting neurotransmitter receptors or reuptake sites with novel 3-fluorophenyl-containing molecules is a viable research direction.
Antimicrobial Agents
The search for new antimicrobial agents to combat drug-resistant pathogens is a critical area of research. The unique electronic properties of the 3-fluorophenyl group can be exploited to design novel compounds with antibacterial or antifungal activity.
Experimental Protocols
Synthesis of 5-(3-Fluorobenzyl)-1H-tetrazole
A common and versatile method for the synthesis of tetrazoles from nitriles is the [2+3] cycloaddition reaction with an azide salt.[2]
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl)
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.
-
Add sodium azide (1.2 equivalents) and ammonium chloride (1.1 equivalents) to the solution.
-
Heat the reaction mixture at 120-130°C for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water.
-
Acidify the solution with concentrated HCl to a pH of approximately 2-3 to precipitate the product.
-
Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum to obtain the crude 5-(3-fluorobenzyl)-1H-tetrazole.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivative in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Synthetic Pathway for Tetrazole Derivatives
Caption: General synthesis of 5-(3-fluorobenzyl)-1H-tetrazole.
Workflow for Anticancer Drug Screening
Caption: Workflow for anticancer screening of derivatives.
Potential Signaling Pathway Inhibition
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide array of derivatives with significant potential in drug discovery and materials science. The strategic incorporation of the 3-fluorophenyl moiety can lead to the development of novel compounds with enhanced biological activity and improved pharmacokinetic properties. The research areas outlined in this guide, particularly in anticancer drug discovery, represent fertile ground for further investigation. The provided experimental protocols and visualizations offer a foundational framework for researchers to embark on the exploration of this promising class of compounds.
References
- 1. m.youtube.com [m.youtube.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. chalcogen.ro [chalcogen.ro]
- 4. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
- 5. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Role of 3-Fluorophenylacetonitrile in Pharmaceutical Synthesis: A Detailed Look at the Production of Lemborexant
For Immediate Release
[City, State] – [Date] – 3-Fluorophenylacetonitrile, a versatile chemical compound, is gaining significant attention as a crucial intermediate in the pharmaceutical industry. Its unique structural features make it an ideal starting material for the synthesis of complex molecules, most notably the insomnia therapeutic, Lemborexant. This application note provides a detailed overview of the use of this compound in the synthesis of Lemborexant, including experimental protocols, quantitative data, and an examination of the drug's mechanism of action. This information is intended for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound is an aromatic organic compound with the chemical formula C₈H₆FN.[1][2] It is characterized by a phenyl ring substituted with a fluorine atom at the meta-position and an acetonitrile group.[1] This compound typically appears as a clear, light yellow to slightly brown liquid.[3] Its chemical properties and reactivity make it a valuable building block in organic synthesis, particularly in the creation of pharmaceutical agents.[1][3]
Application in the Synthesis of Lemborexant
Lemborexant is a dual orexin receptor antagonist used for the treatment of insomnia.[3][4] The synthesis of this complex molecule often utilizes this compound as a key starting material.[5] The synthesis involves a multi-step process to construct the core structure of Lemborexant, which includes two chiral centers and a cyclopropane ring.[5]
Synthetic Pathway Overview
The synthesis of Lemborexant from this compound involves the formation of a key cyclopropane intermediate. A general representation of this initial transformation is the reaction of this compound to form (1S,2R)-1-(3-fluorophenyl)-2-(hydroxymethyl)cyclopropan-1-carbonitrile. This is a critical step that establishes the necessary stereochemistry for the final drug molecule. Subsequent steps involve modification of the nitrile and hydroxymethyl groups to build the rest of the Lemborexant structure.
Caption: General synthetic workflow from this compound to Lemborexant.
Experimental Protocols
The following are generalized protocols for key steps in the synthesis of Lemborexant, starting from this compound, based on available literature.
Synthesis of (1S,2R)-1-(3-fluorophenyl)-2-(hydroxymethyl)cyclopropan-1-carbonitrile
This protocol describes the initial cyclopropanation step.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Sodium tert-butoxide
-
(Specify other reagents as needed based on specific patent literature)
Procedure:
-
A solution of this compound (1.0 equiv.) in tetrahydrofuran is prepared.[6]
-
This solution is added dropwise at a controlled temperature (e.g., -10°C to 0°C) to a solution of sodium tert-butoxide (e.g., 2.2 equiv.) in a suitable solvent.[6]
-
The reaction is stirred for a specified period until completion, which can be monitored by techniques such as HPLC or TLC.
-
The reaction is then quenched, and the product is extracted using an organic solvent.
-
The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield the crude product.
-
Purification is typically performed by chromatography to afford the desired (1S,2R)-1-(3-fluorophenyl)-2-(hydroxymethyl)cyclopropan-1-carbonitrile.
Subsequent Synthesis of Lemborexant
Further steps to convert the cyclopropane intermediate to Lemborexant are complex and involve multiple reactions, including the oxidation of the hydroxymethyl group to a carboxylic acid, amidation with 5-fluoropyridin-2-amine, and etherification with 2,4-dimethyl-5-hydroxypyrimidine. Detailed procedures for these steps are often proprietary and can be found in patent literature. A key transformation involves the oxidation of ((lR,2S)-2-(((2,4- dimethylpyrimidin-5-yl)oxy)methyl)-2-(3-fluorophenyl)cyclopropyl)methanol to (1R,2S)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)cyclopropanecarboxylic acid, which is then coupled with 5-fluoropyridin-2-amine to yield Lemborexant.[7]
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of a key intermediate and the final Lemborexant product.
| Reaction Step | Starting Material | Key Reagents | Product | Yield | Purity | Reference |
| Synthesis of m-fluorophenylacetonitrile from 3-fluorobenzyl bromide | 3-Fluorobenzyl bromide | Sodium cyanide, Dimethylsulfoxide | This compound | 50% | N/A | [3] |
| Synthesis of Lemborexant from (1R,2S)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)cyclopropanecarboxylic acid | The specified carboxylic acid | 5-fluoropyridin-2-amine, coupling agents | (1R,2S)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (Lemborexant) | 56.4% | N/A | [7] |
Note: Yields and purity can vary significantly based on the specific reaction conditions and purification methods employed.
Mechanism of Action of Lemborexant: Orexin Receptor Antagonism
Lemborexant functions by targeting the orexin signaling pathway, which is a key regulator of wakefulness.[8] Orexin-A and Orexin-B are neuropeptides produced in the hypothalamus that promote wakefulness by binding to two G-protein coupled receptors: orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[9][10] Lemborexant acts as a competitive antagonist at both of these receptors, with a slightly higher affinity for OX2R.[10] By blocking the binding of orexins, Lemborexant suppresses the wake-promoting signals, thereby facilitating the onset and maintenance of sleep.[8][9][11]
Caption: Lemborexant's mechanism of action on the orexin signaling pathway.
Conclusion
This compound is a vital pharmaceutical intermediate, with its application in the synthesis of Lemborexant being a prime example of its importance. The protocols and data presented here offer a foundational understanding for researchers and professionals in the field of drug development. The unique mechanism of action of Lemborexant highlights the continuous innovation in sleep disorder therapeutics, made possible by the strategic use of versatile chemical building blocks like this compound.
References
- 1. CAS 501-00-8: 3-Fluorobenzeneacetonitrile | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 501-00-8 [chemicalbook.com]
- 4. medkoo.com [medkoo.com]
- 5. Research Progress in the Synthesis of Lemborexant [cjph.com.cn]
- 6. data.epo.org [data.epo.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. journals.co.za [journals.co.za]
- 9. psychscenehub.com [psychscenehub.com]
- 10. A Comprehensive Review of Lemborexant to Treat Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unleashing the Power of lemborexant: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
Application Notes: The Role of 3-Fluorophenylacetonitrile in the Synthesis of Lemborexant
Introduction
Lemborexant is a dual orexin receptor antagonist approved for the treatment of insomnia. Its mechanism of action involves competitively blocking the binding of wake-promoting neuropeptides, orexin A and orexin B, to their receptors, OX1R and OX2R.[1][2] The chemical synthesis of Lemborexant is a complex multi-step process, with several reported routes commencing from various starting materials. Among these, 3-Fluorophenylacetonitrile serves as a critical starting material for constructing the key cyclopropane core of the Lemborexant molecule. This document provides detailed protocols and application notes on its utilization in the synthesis pathway.
Experimental Protocols: Synthesis of Key Intermediates from this compound
The following protocols are adapted from patented synthesis methods. They describe the initial critical steps for the synthesis of Lemborexant starting from this compound, leading to the formation of a key cyclopropyl intermediate.
Protocol 1: Synthesis of (1S,2R)-1-(3-fluorophenyl)-2-(hydroxymethyl)cyclopropan-1-carbonitrile
This protocol details the formation of the chiral cyclopropane ring, a core structural motif of Lemborexant.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Sodium tert-butoxide
-
(R)-(-)-Epichlorohydrin
-
Purified water
-
Toluene
-
Sodium borohydride
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
Procedure:
-
Cyclopropanation:
-
Prepare a solution by mixing this compound (120 kg, 888 mol, 1.0 equiv.) and tetrahydrofuran (9.0 kg).
-
In a separate reaction vessel, prepare a solution of sodium tert-butoxide (188 kg, 1954 mol) in tetrahydrofuran.
-
Add the this compound solution dropwise to the sodium tert-butoxide solution at a controlled temperature of -10°C to 0°C.
-
Following the addition, add (R)-(-)-epichlorohydrin dropwise to the reaction mixture, maintaining the temperature between -10°C and 0°C.
-
Stir the mixture for several hours until the reaction is complete, as monitored by HPLC.
-
-
Reduction and Work-up:
-
To the reaction mixture containing the crude cyclopropane product, add toluene and sodium borohydride.
-
Slowly add methanol to the mixture to facilitate the reduction of the intermediate.
-
After the reduction is complete, quench the reaction by adding water.
-
Acidify the mixture with hydrochloric acid to a pH of approximately 1.
-
Separate the organic layer. Wash the organic layer with a sodium chloride solution.
-
The resulting organic layer contains the desired product, (1S,2R)-1-(3-fluorophenyl)-2-(hydroxymethyl)cyclopropan-1-carbonitrile.[3]
-
Data Presentation: Reaction Yields
The following table summarizes the reported yields for key steps in the synthesis of Lemborexant intermediates starting from this compound.
| Step | Transformation | Key Reagents | Reported Yield | Reference |
| 1 | This compound → (1S,2R)-1-(3-fluorophenyl)-2-(hydroxymethyl)cyclopropan-1-carbonitrile | Sodium tert-butoxide, (R)-(-)-Epichlorohydrin, Sodium borohydride | 60% (overall) | [3] |
Visualizations: Synthesis and Mechanism of Action
Synthesis Workflow
The synthesis of the Lemborexant cyclopropane core begins with the alkylation of this compound with epichlorohydrin, followed by subsequent chemical transformations.
Caption: Synthetic pathway from this compound to Lemborexant.
Mechanism of Action: Orexin Receptor Antagonism
Lemborexant functions by inhibiting the orexin signaling pathway, which is central to the regulation of sleep and wakefulness. Orexin neuropeptides (Orexin A and Orexin B) are produced in the lateral hypothalamus and promote wakefulness by binding to two G-protein coupled receptors (GPCRs): orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[4][5] Activation of these receptors triggers downstream signaling cascades, primarily through Gq and Gi proteins, leading to an increase in intracellular calcium and neuronal excitation.[4][6] Lemborexant acts as a competitive antagonist at both OX1R and OX2R, preventing orexin binding and thereby suppressing the wake-promoting signals.[1][2]
Caption: Lemborexant's antagonism of the orexin signaling pathway.
References
- 1. What is the mechanism of Lemborexant? [synapse.patsnap.com]
- 2. Unleashing the Power of lemborexant: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 3. data.epo.org [data.epo.org]
- 4. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal transduction, dimerization, and therapeutic targeting of Orexin and receptor systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Fluorophenylacetonitrile as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-fluorophenylacetonitrile as a key starting material and intermediate in the synthesis of a variety of organic molecules, with a particular focus on pharmaceutically relevant compounds. Detailed experimental protocols for key transformations are provided to enable practical application in a laboratory setting.
Introduction to this compound
This compound, also known as 3-fluorobenzyl cyanide, is an aromatic nitrile that serves as a valuable building block in organic synthesis. The presence of the fluorine atom and the nitrile group imparts unique reactivity and allows for a diverse range of chemical transformations. The fluorine substitution can enhance the metabolic stability and binding affinity of target molecules, making it a desirable feature in medicinal chemistry.[1] This document outlines its application in the synthesis of the dual orexin receptor antagonist, Lemborexant, and in the formation of various heterocyclic scaffolds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 501-00-8 |
| Molecular Formula | C₈H₆FN |
| Molecular Weight | 135.14 g/mol |
| Appearance | Clear light yellow to slightly brown liquid |
| Boiling Point | 113-114 °C at 18 mmHg |
| Density | 1.163 g/mL at 25 °C |
| Refractive Index | n20/D 1.502 |
Application in the Synthesis of Lemborexant
This compound is a crucial starting material in the multi-step synthesis of Lemborexant, a dual orexin receptor antagonist approved for the treatment of insomnia.[2] The synthesis involves a key cyclopropanation step followed by a series of functional group transformations to construct the final complex molecule.
Synthetic Scheme Overview
The overall synthetic pathway from this compound to Lemborexant is a multi-step process. A key transformation involves the formation of a cyclopropane ring, which serves as a central scaffold of the final drug molecule. Subsequent steps include reduction of the nitrile, introduction of the pyrimidine moiety, and amide coupling.
References
Application Notes and Protocols: Reactions of 3-Fluorophenylacetonitrile with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorophenylacetonitrile is a versatile chemical intermediate of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a reactive nitrile group and an activated benzylic position, allows for a wide range of chemical transformations. The fluorine substituent at the meta-position of the phenyl ring can influence the electronic properties of the molecule, potentially enhancing the biological activity and metabolic stability of its derivatives.[2][3] This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, offering a valuable resource for researchers engaged in the synthesis of novel organic compounds and active pharmaceutical ingredients (APIs). The reactions covered herein include transformations at both the nitrile carbon and the α-carbon, showcasing the dual reactivity of this important building block.
Reactions at the α-Carbon: Alkylation with Carbon Nucleophiles
The benzylic protons of this compound are acidic and can be abstracted by a strong base to generate a resonance-stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond at the α-position.[4][5][6] This alkylation is a powerful tool for introducing molecular complexity.
General Reaction Scheme:
Caption: α-Alkylation of this compound.
Experimental Protocol: α-Alkylation using Lithium Diisopropylamide (LDA)
This protocol describes the alkylation of a phenylacetonitrile derivative, which is applicable to this compound.[4][5][7]
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the solution, maintaining the temperature below -70 °C. Stir the mixture for 30 minutes at this temperature to generate LDA.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the this compound solution dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour to ensure complete formation of the enolate.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-alkylated this compound.
| Reactant (Electrophile) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | LDA | THF | -78 to RT | 12 | ~85-95 (estimated) |
| Ethyl Bromide | LDA | THF | -78 to RT | 12 | ~80-90 (estimated) |
| Benzyl Bromide | LDA | THF | -78 to RT | 12 | ~80-90 (estimated) |
Reactions at the Nitrile Group
The nitrile group in this compound is susceptible to nucleophilic attack, leading to a variety of important functional group transformations.
Hydrolysis to 3-Fluorophenylacetic Acid
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation. This can be achieved under either acidic or basic conditions.[8][9] 3-Fluorophenylacetic acid is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[2][3]
Caption: Hydrolysis of this compound.
This protocol is adapted from the general procedure for the hydrolysis of benzyl cyanide.[9][10]
Materials:
-
This compound
-
Sulfuric acid (concentrated)
-
Water
-
Standard laboratory glassware for heating under reflux
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add this compound (1.0 equivalent) to a mixture of water and sulfuric acid (e.g., 1:1 v/v).
-
Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
The product, 3-fluorophenylacetic acid, may precipitate as a solid. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization from a suitable solvent system can be performed for further purification.
| Reagents | Temperature (°C) | Time (h) | Yield (%) |
| H₂SO₄/H₂O | Reflux | 3-4 | >90 (typical) |
| NaOH/H₂O, then H₃O⁺ | Reflux | 4-6 | >90 (typical) |
Reduction to 2-(3-Fluorophenyl)ethanamine
The reduction of the nitrile group provides a direct route to primary amines. 2-(3-Fluorophenyl)ethanamine is a valuable synthon for the preparation of various biologically active molecules. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
Caption: Reduction of this compound.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Water
-
15% Aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Under a nitrogen atmosphere, suspend LiAlH₄ (1.0-1.5 equivalents) in anhydrous diethyl ether.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Add the solution of this compound dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the mixture and wash the solid with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield 2-(3-fluorophenyl)ethanamine. Further purification can be achieved by distillation under reduced pressure.
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| LiAlH₄ | Diethyl ether/THF | Reflux | 2-4 | ~80-90 |
| H₂/Raney Nickel | Ethanol/Ammonia | RT | 12 | ~70-85 |
| H₂/Pd-C | Methanol | RT | 12 | ~70-85 |
Reaction with Azide: Synthesis of 5-(3-Fluorobenzyl)tetrazole
The [3+2] cycloaddition reaction between a nitrile and an azide is a common method for the synthesis of tetrazoles.[11][12] Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[13][14]
Caption: Synthesis of 5-(3-Fluorobenzyl)tetrazole.
This protocol is based on general methods for tetrazole synthesis from nitriles.[12][13]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or Zinc bromide (ZnBr₂)
-
N,N-Dimethylformamide (DMF) or water
-
Hydrochloric acid (for workup)
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent), sodium azide (1.5-2.0 equivalents), and ammonium chloride (1.5-2.0 equivalents) in DMF.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with dilute hydrochloric acid to pH ~2.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 5-(3-fluorobenzyl)tetrazole.
| Azide Source | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaN₃ | NH₄Cl | DMF | 120 | 24 | ~70-85 |
| NaN₃ | ZnBr₂ | H₂O | 100 | 12 | ~80-95 |
Reactions with Other Nucleophiles (General Protocols)
While specific literature examples for the reaction of this compound with amines and alkoxides are scarce, general principles of nucleophilic reactions of related compounds can be applied.
Reaction with Amines (N-Nucleophiles)
The reaction of a primary or secondary amine with a benzylic halide is a standard method for amine alkylation.[15] Although this compound does not have a leaving group on the benzylic carbon, its α-protons can be deprotonated to form a nucleophile that could potentially react with an electrophilic amine, or alternatively, the nitrile group could be activated for addition. A more common transformation is the reduction of the nitrile to an amine as described in section 2.2. For direct C-N bond formation at the benzylic position, a two-step process involving conversion of the nitrile to a different functional group (e.g., alcohol followed by tosylation) would be more conventional.
Reaction with Alkoxides (O-Nucleophiles)
The reaction of this compound with alkoxides would primarily lead to deprotonation at the α-carbon, similar to the reaction with LDA. If the intention is to form an ether at the benzylic position, a substrate with a suitable leaving group, such as 3-fluorobenzyl bromide, would be required for a Williamson ether synthesis.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of compounds. Its reactivity at both the α-carbon and the nitrile group allows for the introduction of various functional groups and the construction of complex molecular architectures. The protocols provided in this document serve as a guide for researchers to explore the rich chemistry of this important building block in their drug discovery and development endeavors. The provided experimental conditions can be optimized for specific substrates and desired outcomes. As with all chemical reactions, appropriate safety precautions should be taken when handling the reagents and performing the experiments described herein.
References
- 1. This compound | 501-00-8 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Fluorophenylacetic acid | SIELC Technologies [sielc.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. 3-Fluorophenylacetic acid (331-25-9) for sale [vulcanchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN103232338A - Preparation method of phenylacetic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. chalcogen.ro [chalcogen.ro]
- 14. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 9.4. Reaction of RX with NH3 and amines | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Application Notes and Protocols for the Cyanation of 3-Fluorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the cyanation of 3-fluorobenzyl chloride to produce 3-fluorophenylacetonitrile, a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] The protocol is based on established nucleophilic substitution methodologies, including classical and phase-transfer catalysis (PTC) conditions, to offer flexibility and efficiency.
Introduction
The conversion of benzyl halides to benzyl cyanides is a fundamental transformation in organic synthesis. The resulting phenylacetonitrile derivatives are key precursors for various pharmaceuticals.[1] The reaction proceeds via a nucleophilic substitution, where the cyanide ion (CN⁻) displaces the chloride ion.[3][4] While the reaction can be straightforward, challenges such as the mutual insolubility of the organic substrate and the inorganic cyanide salt can lead to slow reaction rates and the need for harsh conditions.[5][6]
Phase-transfer catalysis (PTC) offers a robust solution to this problem by facilitating the transfer of the cyanide anion from an aqueous or solid phase into the organic phase, where it can readily react with the benzyl chloride.[6][7][8] This technique often leads to higher yields, milder reaction conditions, and easier work-up procedures.[6][7]
Reaction Scheme
Figure 1: General reaction scheme for the cyanation of 3-fluorobenzyl chloride.
Data Presentation
The following table summarizes various reported and adapted conditions for the cyanation of substituted benzyl halides, providing a comparative overview of different methodologies.
| Substrate | Cyanide Source | Solvent(s) | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 3-Fluorobenzyl bromide | Sodium Cyanide | DMSO | None | 30 | Overnight | 50 | [1] |
| 4-Chlorobenzyl chloride | Sodium Cyanide | Ethanol | None | Not specified | Not specified | Not specified | [3] |
| p-Fluorobenzyl alcohol (in situ chlorination) | Sodium Cyanide | Toluene / Water | Benzyltriethylammonium chloride | 90 | 3 hours | 62.1 (from aldehyde) | [9] |
| Benzyl chloride | Sodium Cyanide | Organic / Water | Phase-Transfer Catalyst | Reflux | 2-3 hours | ~100 | [6][8] |
Experimental Protocols
Two detailed protocols are provided below. Protocol A describes a classical approach using a polar aprotic solvent, while Protocol B outlines a more efficient method utilizing phase-transfer catalysis.
Protocol A: Cyanation in a Homogeneous Polar Aprotic Solvent
This protocol is adapted from a known procedure for the synthesis of this compound from the corresponding bromide.[1]
Materials:
-
3-Fluorobenzyl chloride
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Water, deionized
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluorobenzyl chloride (1.0 equivalent) in anhydrous dimethyl sulfoxide.
-
Addition of Cyanide: To the stirred solution, carefully add sodium cyanide (2.0 equivalents). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at 30°C overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Washing: Wash the combined organic phases sequentially with water and saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography to obtain this compound.
Protocol B: Cyanation using Phase-Transfer Catalysis
This protocol is a generalized procedure based on the principles of phase-transfer catalysis, which is highly effective for the cyanation of benzyl chlorides.[6][7][9]
Materials:
-
3-Fluorobenzyl chloride
-
Sodium cyanide (NaCN)
-
Toluene
-
Water, deionized
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-fluorobenzyl chloride (1.0 equivalent) and toluene.
-
Aqueous Phase Preparation: In a separate beaker, dissolve sodium cyanide (1.3-1.5 equivalents) in water.
-
Addition of Reagents: Add the aqueous sodium cyanide solution to the stirred solution of 3-fluorobenzyl chloride in toluene.
-
Addition of Catalyst: Add the phase-transfer catalyst, such as tetrabutylammonium bromide (0.05-0.1 equivalents), to the biphasic mixture.
-
Reaction: Heat the mixture to 90°C and stir vigorously for 3-5 hours. Vigorous stirring is crucial to ensure a large interfacial area between the two phases.[8] Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Phase Separation: Separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene.
-
Washing: Combine the organic layers and wash with water.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting this compound can be further purified by vacuum distillation if necessary.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the phase-transfer catalyzed cyanation of 3-fluorobenzyl chloride.
Caption: Workflow for Phase-Transfer Catalyzed Cyanation.
Signaling Pathway (Reaction Mechanism)
The diagram below outlines the mechanism of phase-transfer catalysis for this reaction.
Caption: Mechanism of Phase-Transfer Catalysis.
References
- 1. This compound | 501-00-8 [chemicalbook.com]
- 2. CAS 501-00-8: 3-Fluorobenzeneacetonitrile | CymitQuimica [cymitquimica.com]
- 3. The reaction of 4-chlorobenzyl chloride with sodium cyanide in ethanol le.. [askfilo.com]
- 4. Predict the products of the following reactions. (c) benzyl bromi... | Study Prep in Pearson+ [pearson.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. phasetransfer.com [phasetransfer.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Page loading... [wap.guidechem.com]
Application Notes and Protocols for the Preparation of 3-Fluorophenylacetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of four key derivatives of 3-fluorophenylacetonitrile: 5-(3-fluorobenzyl)-1H-tetrazole, 3-fluorophenylacetic acid, 2-(3-fluorophenyl)ethanamine, and 2-(3-fluorophenyl)acetamide. This document also outlines the relevant biological context for these derivatives, offering insights into their potential applications in drug discovery and development.
Introduction
This compound is a versatile starting material for the synthesis of a variety of functionalized molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the resulting derivatives to biological targets. The nitrile group can be readily transformed into other valuable functional groups, such as tetrazoles, carboxylic acids, amines, and amides, making it a valuable scaffold in medicinal chemistry.
I. Synthesis of 5-(3-Fluorobenzyl)-1H-tetrazole
The tetrazole ring is a well-known bioisostere for the carboxylic acid group, often used in drug design to improve pharmacokinetic properties.[1][2] Tetrazole derivatives have a wide range of reported biological activities, including antibacterial, antifungal, anticancer, analgesic, and anti-inflammatory properties.[1]
Experimental Protocol
This protocol describes the [3+2] cycloaddition of this compound with sodium azide to yield 5-(3-fluorobenzyl)-1H-tetrazole.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with 1 M HCl to a pH of approximately 2-3, which will precipitate the product.
-
Filter the precipitate and wash it with cold water.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexanes).
-
Dry the purified product under vacuum to obtain 5-(3-fluorobenzyl)-1H-tetrazole.
Quantitative Data
| Derivative | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 5-(3-Fluorobenzyl)-1H-tetrazole | This compound | NaN₃, NH₄Cl | DMF | 12-24 | 120 | 85-95 |
Experimental Workflow for the Synthesis of 5-(3-Fluorobenzyl)-1H-tetrazole
II. Synthesis of 3-Fluorophenylacetic Acid
3-Fluorophenylacetic acid is a valuable building block in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[3][4] Its derivatives are also used in the development of agrochemicals.[3]
Experimental Protocol
This protocol details the acid-catalyzed hydrolysis of this compound to 3-fluorophenylacetic acid.[5]
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to deionized water to prepare a dilute sulfuric acid solution.
-
Add this compound (1.0 eq) to the sulfuric acid solution.
-
Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash them with saturated sodium bicarbonate solution.
-
Acidify the aqueous bicarbonate layer with concentrated HCl to a pH of 1-2 to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-fluorophenylacetic acid.
Quantitative Data
| Derivative | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 3-Fluorophenylacetic Acid | This compound | H₂SO₄, H₂O | Water | 2-4 | Reflux | 80-90 |
Logical Flow of the Hydrolysis of this compound
III. Synthesis of 2-(3-Fluorophenyl)ethanamine
2-(3-Fluorophenyl)ethanamine and its analogs are of interest in neuroscience research as they can act as monoamine reuptake inhibitors, which are crucial for regulating neurotransmitter levels in the brain.[6][7] Such compounds have potential applications in the treatment of depression and other neurological disorders.
Experimental Protocol
This protocol describes the reduction of this compound to 2-(3-fluorophenyl)ethanamine using lithium aluminum hydride (LiAlH₄).[8][9]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To an oven-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting aluminum salts through a pad of celite and wash the filter cake with THF and ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(3-fluorophenyl)ethanamine.
Quantitative Data
| Derivative | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2-(3-Fluorophenyl)ethanamine | This compound | LiAlH₄ | THF | 4-6 | Reflux | 75-85 |
Relationship between 2-(3-Fluorophenyl)ethanamine and Monoamine Reuptake Inhibition
IV. Synthesis of 2-(3-Fluorophenyl)acetamide
N-(3-fluorophenyl)acetamide derivatives have been identified as potential inhibitors of Aurora kinase B (AURKB), a key regulator of mitosis.[10] Inhibition of AURKB can lead to defects in chromosome segregation and cell division, making it a promising target for cancer therapy.[11][12]
Experimental Protocol
This protocol describes a two-step synthesis of 2-(3-fluorophenyl)acetamide, starting with the hydrolysis of the nitrile to the carboxylic acid (as described in Protocol II), followed by amidation.
Materials:
-
3-Fluorophenylacetic acid (from Protocol II)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Ammonia solution (aqueous or in a suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-fluorophenylacetic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-fluorophenylacetyl chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Slowly add an excess of concentrated aqueous ammonia or a solution of ammonia in an organic solvent.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-fluorophenyl)acetamide. The product can be further purified by recrystallization or column chromatography.
Quantitative Data
| Derivative | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2-(3-Fluorophenyl)acetamide | 3-Fluorophenylacetic acid | SOCl₂, NH₃ | DCM | 2-4 | 0 to RT | 80-90 |
Simplified Aurora Kinase B Signaling Pathway and Point of Inhibition
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Fluorophenylacetic acid (331-25-9) for sale [vulcanchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. Monoamine reuptake inhibitors | RTI [rti.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. youtube.com [youtube.com]
- 10. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aurora Kinase B Expression, Its Regulation and Therapeutic Targeting in Human Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-Fluorophenylacetonitrile in Reaction Mixtures
Abstract
This application note details robust and reliable analytical methodologies for the quantitative determination of 3-Fluorophenylacetonitrile in complex reaction mixtures. As a key intermediate in the synthesis of various pharmaceutical compounds, accurate quantification is crucial for reaction monitoring, yield optimization, and quality control.[1][2] This document provides detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Expected performance characteristics for each method, including linearity, limit of detection (LOD), and limit of quantitation (LOQ), are summarized to aid researchers in selecting the most appropriate technique for their specific needs.
Introduction
This compound is a vital building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to improved metabolic stability and binding affinity. Consequently, precise and accurate analytical methods are required to monitor its formation and consumption during chemical reactions. This application note presents three distinct, yet complementary, analytical approaches for the quantification of this compound, catering to different laboratory settings and analytical requirements.
Analytical Methods
A comparative overview of the analytical techniques is presented below, followed by detailed experimental protocols.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely accessible and versatile technique for the analysis of non-volatile and thermally labile compounds. This method provides excellent reproducibility and is suitable for routine analysis in most laboratory environments.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it an ideal choice for the analysis of volatile compounds in complex matrices. The mass spectrometric detection provides an additional layer of confirmation for the analyte's identity.
Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F-qNMR) Spectroscopy
¹⁹F-qNMR is a powerful technique for the quantification of fluorinated compounds. A key advantage is that it can often be performed without the need for a specific reference standard of the analyte, by using a known amount of an internal standard containing a fluorine atom. This method is non-destructive and provides rapid analysis.
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
1.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
1.2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Withdraw a small aliquot (e.g., 100 µL) of the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile) to a final concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
1.3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards.
-
Determine the concentration of this compound in the prepared sample by interpolating its peak area on the calibration curve.
Protocol 2: Quantification of this compound by GC-MS
2.1. Instrumentation and Analytical Conditions:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-300.
2.2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as ethyl acetate or dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dilute an aliquot of the reaction mixture with the same solvent used for the standards to a concentration within the calibration range. If necessary, perform a liquid-liquid extraction to remove non-volatile components.
2.3. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Generate a calibration curve by plotting the peak area of a characteristic ion of this compound against the concentration of the standards.
-
Quantify the analyte in the sample using the calibration curve.
Protocol 3: Quantification of this compound by ¹⁹F-qNMR
3.1. Instrumentation and Experimental Parameters:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Solvent: A deuterated solvent that dissolves both the sample and the internal standard (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A stable, non-reactive fluorinated compound with a known concentration and a ¹⁹F NMR signal that does not overlap with the analyte signal (e.g., trifluorotoluene).
-
Acquisition Parameters:
-
Pulse sequence with a sufficient relaxation delay (D1) to ensure full relaxation of the fluorine nuclei (typically 5 times the longest T₁).
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
3.2. Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture into an NMR tube.
-
Add a precise volume of a stock solution of the internal standard with a known concentration.
-
Add the deuterated solvent to the required volume.
3.3. Data Analysis:
-
Integrate the area of the ¹⁹F NMR signal corresponding to this compound and the signal of the internal standard.
-
Calculate the concentration of this compound using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * C_IS * (MW_analyte / MW_IS) * (m_IS / m_sample)
Where:
-
C = Concentration
-
I = Integral area
-
N = Number of fluorine atoms
-
MW = Molecular weight
-
m = mass
-
analyte = this compound
-
IS = Internal Standard
-
Data Presentation
The following tables summarize the expected quantitative performance data for the described analytical methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: HPLC-UV Method Performance
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: GC-MS Method Performance
| Parameter | Expected Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Table 3: ¹⁹F-qNMR Method Performance
| Parameter | Expected Value |
| Linearity Range | 0.5 - 50 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Quantitation (LOQ) | ~0.5 mg/mL |
| Precision (%RSD) | < 1% |
| Accuracy (% Recovery) | 99 - 101% |
Visualizations
The following diagrams illustrate the experimental workflows for the HPLC and GC-MS methods.
Caption: HPLC-UV experimental workflow for the quantification of this compound.
Caption: GC-MS experimental workflow for the quantification of this compound.
Conclusion
This application note provides a comprehensive guide for the quantitative analysis of this compound in reaction mixtures using three distinct and powerful analytical techniques: HPLC-UV, GC-MS, and ¹⁹F-qNMR. The detailed protocols and expected performance data will enable researchers, scientists, and drug development professionals to select and implement the most suitable method for their specific analytical challenges, thereby facilitating efficient process development and quality control.
References
Application Note: Quantitative Analysis of 3-Fluorophenylacetonitrile and its Metabolites by LC-MS/MS
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of 3-Fluorophenylacetonitrile and its putative metabolites, 3-Fluorophenylacetic acid and hydroxylated this compound, in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for researchers in drug metabolism, pharmacokinetics, and toxicology to understand the biotransformation of this compound. The protocol includes procedures for sample preparation, optimized LC-MS/MS parameters, and data analysis.
Introduction
This compound is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals. Understanding its metabolic fate is essential for evaluating its potential biological activity and toxicity. The primary metabolic pathways for aromatic compounds often involve hydroxylation of the aromatic ring by cytochrome P450 enzymes and hydrolysis of functional groups. For this compound, two key metabolic transformations are anticipated: hydrolysis of the nitrile group to form 3-Fluorophenylacetic acid, and hydroxylation of the phenyl ring to produce hydroxylated metabolites. LC-MS/MS is a powerful analytical technique for the quantification of small molecules in complex biological samples due to its high sensitivity and selectivity.[1]
Experimental
Sample Preparation
A robust sample preparation protocol is critical for accurate quantification and to minimize matrix effects. The following procedure is recommended for the extraction of this compound and its metabolites from cell lysates or plasma.
Materials:
-
Ice-cold 80% Methanol
-
Deionized Water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
For cell pellets, add 1 mL of ice-cold 80% methanol to the pellet. For plasma samples, add 3 volumes of ice-cold 80% methanol to 1 volume of plasma.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples on ice for 20 minutes to facilitate complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase for concentration purposes.
Liquid Chromatography
Instrumentation:
-
UHPLC system
Column:
-
C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient:
| Time (min) | % B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL
Mass Spectrometry
Instrumentation:
-
Tandem quadrupole mass spectrometer
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
Multiple Reaction Monitoring (MRM) Transitions:
The following table summarizes the proposed MRM transitions for the parent compound and its potential metabolites. These transitions should be optimized for the specific instrument being used.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | Positive | 136.1 | 116.1 | 15 |
| 3-Fluorophenylacetic acid | Negative | 153.0 | 109.0 | 12 |
| Hydroxy-3-Fluorophenylacetonitrile | Positive | 152.1 | 132.1 | 18 |
Note: The exact m/z values and collision energies may require fine-tuning based on the specific instrument and experimental conditions.
Data Presentation
The quantitative data for this compound and its metabolites should be summarized in a clear and structured table for easy comparison. The table should include retention times, peak areas, and calculated concentrations for each analyte in the different samples analyzed.
Table 1: Quantitative Analysis of this compound and its Metabolites
| Analyte | Retention Time (min) | Peak Area (arbitrary units) | Concentration (ng/mL) |
| This compound | User to fill | User to fill | User to fill |
| 3-Fluorophenylacetic acid | User to fill | User to fill | User to fill |
| Hydroxy-3-Fluorophenylacetonitrile | User to fill | User to fill | User to fill |
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the proposed metabolic pathways of this compound.
Caption: Proposed metabolic pathways of this compound.
Experimental Workflow for LC-MS/MS Analysis
The diagram below outlines the key steps in the experimental workflow for the LC-MS/MS analysis of this compound and its metabolites.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Fluorophenylacetonitrile by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-Fluorophenylacetonitrile using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound on silica gel?
A common mobile phase for the purification of substituted phenylacetonitriles, including this compound, is a mixture of a non-polar solvent like petroleum ether or hexane and a moderately polar solvent such as ethyl acetate. A starting point for developing a suitable solvent system is a 20:1 mixture of petroleum ether to ethyl acetate.[1] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation of the desired product from impurities.
Q2: My this compound is not moving from the baseline on the TLC plate, even with a relatively polar solvent system. What should I do?
If your compound remains at the origin, it indicates that the mobile phase is not polar enough to displace it from the silica gel. You can try gradually increasing the polarity of your eluent. For very polar compounds that do not move even with 100% ethyl acetate, a more aggressive solvent system may be necessary.[2] Consider adding a small percentage of methanol to your ethyl acetate or using a dichloromethane/methanol mixture.
Q3: The separation between my product and an impurity is very poor on the column, although they separate well on the TLC plate. What could be the issue?
Several factors could contribute to this problem. One possibility is that you are being misled by the TLC, and one of the spots could be a degradation product of the other, with the degradation occurring on the silica gel during the longer exposure time of column chromatography.[2] It is also possible that the choice of solvent is not optimal for the column separation.[2] Ensure that both your compound of interest and the impurities are soluble in the chosen eluent.
Q4: My purified this compound appears as a colorless to pale yellow oil. Is this expected?
Yes, purified this compound is typically described as a colorless oil.[3] The appearance of a pale yellow color can also be acceptable, depending on the purity level.
Q5: How can I confirm the purity of my this compound after column chromatography?
The purity of the final product can be assessed using various analytical techniques. Thin-layer chromatography (TLC) is a quick method to check for the presence of impurities. For more quantitative analysis, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using a petroleum ether/ethyl acetate system, increase the proportion of ethyl acetate. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before eluting. If it degrades, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[2] | |
| Compound elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For instance, increase the proportion of petroleum ether in a petroleum ether/ethyl acetate system. |
| Poor separation of product and impurities | Inappropriate solvent system. | Re-optimize the solvent system using TLC to achieve a larger difference in Rf values between the product and impurities. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use 20-50 times the weight of adsorbent (silica gel) to the weight of the sample.[4] | |
| Poorly packed column. | Ensure the column is packed uniformly without any cracks or channels. A poorly packed column leads to band broadening and inefficient separation. | |
| Streaking or tailing of the product band | The compound is too soluble in the mobile phase, leading to slow equilibration. | Try a different solvent system where the compound has moderate solubility. |
| The compound is interacting strongly with the acidic sites on the silica gel. | Add a small amount of a modifying agent to the mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, to improve the peak shape. | |
| Product fractions are very dilute | The elution band is very broad. | This can be caused by a number of factors including a poorly packed column or a suboptimal solvent system. If the compound is known to trail, consider using a gradient elution where the polarity of the mobile phase is gradually increased after the main product starts to elute.[2] |
| No compound is detected in the collected fractions | The compound may have decomposed on the column. | As mentioned earlier, check the stability of your compound on silica gel. |
| The compound may have eluted in the solvent front. | Always collect and check the first few fractions that elute from the column. | |
| The fractions are too dilute to be detected by your method (e.g., TLC with UV). | Concentrate a portion of the fractions where you expect your compound to be and re-analyze. |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Solvent System Selection
-
Preparation: Dissolve a small amount of the crude this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a small amount of the test solvent system (e.g., 20:1 petroleum ether/ethyl acetate).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.
-
Optimization: Adjust the solvent ratio to obtain an Rf value of approximately 0.2-0.3 for the this compound spot, ensuring good separation from any impurity spots.
Column Chromatography Protocol
-
Column Preparation:
-
Select a glass column of an appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., petroleum ether).
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly while continuously tapping the column to ensure even packing.
-
Once the silica gel has settled, add another thin layer of sand on top.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase. Using a pipette, carefully load the solution onto the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (e.g., using a pump or a syringe with a sealed cap) to start the elution.
-
Collect fractions in test tubes or flasks.
-
Monitor the elution process by periodically analyzing the collected fractions by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product as a colorless oil.[3]
-
Data Presentation
Table 1: Physical and Chromatographic Properties of Phenylacetonitrile Derivatives
| Compound | Mobile Phase (Petroleum Ether/EtOAc) | Rf Value | Physical Appearance |
| 2-(4-methoxyphenyl)-2-phenylacetonitrile | 20/1 | 0.50 | White solid |
| 2-(4-methoxyphenyl)-2-(p-tolyl)acetonitrile | 20/1 | 0.50 | White solid |
| 2-(4-methoxyphenyl)-2-(o-tolyl)acetonitrile | 20/1 | 0.50 | Colorless oil |
| 2-(6-methoxynaphthalen-2-yl)propanenitrile | 20/1 | 0.70 | White solid |
| Data for related compounds suggests that a petroleum ether/ethyl acetate system is a good starting point for the purification of this compound.[1] |
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography.
References
Side reactions and byproduct formation in 3-Fluorophenylacetonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluorophenylacetonitrile. The information is presented in a question-and-answer format to directly address common issues related to side reactions and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely used laboratory method is the nucleophilic substitution reaction between 3-fluorobenzyl bromide and an alkali metal cyanide, typically sodium cyanide or potassium cyanide. The reaction is commonly carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or ethanol.[1][2]
Q2: What are the primary side reactions and byproducts I should be aware of during the synthesis of this compound?
The main potential side reactions include:
-
Formation of 3-Fluorobenzyl Alcohol: This occurs if water is present in the reaction mixture, as the hydroxide ion can compete with the cyanide ion as a nucleophile.
-
Hydrolysis of the Nitrile Product: The desired this compound can be hydrolyzed to form 3-fluorophenylacetamide or 3-fluorophenylacetic acid, particularly during the workup phase if acidic or basic conditions are too harsh or prolonged.
-
Elimination Reaction: The starting material, 3-fluorobenzyl bromide, can undergo an elimination reaction to form a fluorostyrene derivative, although this is generally less favored for primary benzylic halides under typical substitution conditions.[3][4]
-
Formation of Di-(3-fluorobenzyl)acetonitrile: Over-alkylation of the product can occur, where the deprotonated this compound acts as a nucleophile and reacts with another molecule of 3-fluorobenzyl bromide.
Troubleshooting Guides
Below are common problems encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
Problem 1: Low Yield of this compound
Possible Cause 1.1: Presence of Water in the Reaction
-
Observation: A significant amount of 3-fluorobenzyl alcohol is detected as a byproduct in the crude reaction mixture (identifiable by GC-MS or NMR).
-
Explanation: Water can react with the cyanide salt to produce hydroxide ions, which are also nucleophiles and can react with 3-fluorobenzyl bromide to form the corresponding alcohol.
-
Solution:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents. If using ethanol, ensure it is absolute ethanol.
-
Dry the starting materials, particularly the cyanide salt, if necessary.
-
Possible Cause 1.2: Incomplete Reaction
-
Observation: A significant amount of unreacted 3-fluorobenzyl bromide is observed in the reaction mixture after the expected reaction time.
-
Explanation: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor solubility of the cyanide salt.
-
Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
If the reaction stalls, consider increasing the reaction temperature or extending the reaction time.
-
Ensure vigorous stirring to maximize the contact between the reactants, especially if the cyanide salt is not fully dissolved.
-
Possible Cause 1.3: Suboptimal Reaction Conditions
-
Explanation: The choice of solvent and temperature can significantly impact the reaction rate and yield.
-
Solution:
-
Polar aprotic solvents like DMSO are often effective in dissolving the cyanide salt and promoting the SN2 reaction.
-
The reaction temperature should be optimized. A general procedure suggests stirring at 30°C overnight.[2]
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMSO or Ethanol | Promotes dissolution of sodium cyanide and facilitates the SN2 reaction. |
| Temperature | 30°C (for DMSO) | Provides sufficient energy for the reaction to proceed without promoting significant side reactions. |
| Reaction Time | Monitor by TLC until starting material is consumed | Ensures the reaction goes to completion. |
Table 1: Recommended Reaction Conditions for this compound Synthesis.
Problem 2: Formation of 3-Fluorophenylacetamide or 3-Fluorophenylacetic Acid
-
Observation: The presence of amide or carboxylic acid byproducts is confirmed by spectroscopic analysis (e.g., IR spectroscopy showing a characteristic C=O stretch).
-
Explanation: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which may be encountered during the reaction workup.
-
Solution:
-
During the aqueous workup, use a mild base like a saturated sodium bicarbonate solution for washing instead of strong bases.[2]
-
Avoid prolonged exposure to acidic or basic conditions.
-
If an acidic wash is necessary, use a dilute acid and perform the extraction quickly.
-
Problem 3: Formation of Elimination Byproducts
-
Observation: Formation of a volatile, unsaturated compound is detected.
-
Explanation: Although 3-fluorobenzyl bromide is a primary halide and favors substitution, elimination can be promoted by high temperatures and the use of strongly basic, sterically hindered reagents.[3][4] The cyanide ion is a good nucleophile but only a moderately strong base.
-
Solution:
-
Maintain a moderate reaction temperature.
-
Avoid using strongly hindered bases. Sodium or potassium cyanide are appropriate choices.
-
Favor conditions that promote SN2 reactions: lower temperatures and polar aprotic solvents.[4]
-
| Condition | Favors Substitution (SN2) | Favors Elimination (E2) |
| Temperature | Lower | Higher |
| Base | Weakly basic, good nucleophile (e.g., CN-) | Strongly basic, hindered (e.g., t-BuOK) |
| Solvent | Polar aprotic (e.g., DMSO, Acetone) | Less critical, but strong base is key |
Table 2: Conditions Favoring Substitution vs. Elimination.
Experimental Protocols
Detailed Experimental Protocol for the Synthesis of this compound [2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium cyanide (2.0 equivalents) in anhydrous DMSO.
-
Addition of Starting Material: To the stirred solution, add 3-fluorobenzyl bromide (1.0 equivalent).
-
Reaction: Stir the reaction mixture at 30°C overnight.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, dilute the reaction mixture with water.
-
Extract the product with ethyl acetate.
-
Wash the organic phase sequentially with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the organic phase under reduced pressure.
-
Purify the residue by flash column chromatography to obtain this compound as a colorless oil.
-
| Reagent | Molar Equivalents |
| 3-Fluorobenzyl Bromide | 1.0 |
| Sodium Cyanide | 2.0 |
Table 3: Molar Equivalents of Reactants.
Visualizing Reaction Pathways
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
Caption: A troubleshooting workflow for common issues in this compound synthesis.
References
Troubleshooting guide for the synthesis of m-fluorobenzyl cyanide
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of m-fluorobenzyl cyanide.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of m-fluorobenzyl cyanide?
The most common laboratory-scale synthesis of m-fluorobenzyl cyanide involves the nucleophilic substitution of m-fluorobenzyl chloride or m-fluorobenzyl bromide with a cyanide salt. While sodium cyanide or potassium cyanide are frequently used, less toxic alternatives like potassium ferrocyanide are also employed.[1][2]
Q2: What is a typical yield for the synthesis of m-fluorobenzyl cyanide?
Yields can vary significantly based on the chosen reagents, catalyst, and reaction conditions. With optimized protocols, yields of 85% or higher can be achieved. For instance, the synthesis of the structurally similar p-fluorobenzyl cyanide from p-fluorobenzyl chloride using a copper iodide catalyst and potassium ferrocyanide has been reported to yield 85%.[1]
Q3: What are the key safety precautions to consider during this synthesis?
The synthesis of m-fluorobenzyl cyanide involves highly toxic cyanide salts and lachrymatory benzyl halides. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.
Troubleshooting Guide
Low or No Product Yield
Q: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I address them?
A: Low or no yield in the synthesis of m-fluorobenzyl cyanide can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
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Poor Quality of Starting Materials: The purity of the m-fluorobenzyl halide can significantly impact the reaction outcome. Impurities can lead to side reactions and lower yields.
-
Solution: Ensure the m-fluorobenzyl chloride or bromide is of high purity. If necessary, distill the starting material before use. The quality of the cyanide salt is also crucial; use a dry, finely powdered salt.[3]
-
-
Inefficient Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete conversion.
-
Solution: Optimize the reaction conditions. For cyanations using alkali metal cyanides, temperatures around 70-90°C are often effective.[4] When using potassium ferrocyanide with a copper catalyst, higher temperatures (e.g., 180°C) may be required.[1][2] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
-
Presence of Water: Cyanide ions can be hydrolyzed in the presence of water, reducing their nucleophilicity. The starting halide can also hydrolyze to the corresponding alcohol.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
Presence of Impurities and Side Products
Q: My final product is impure. What are the likely side products and how can I remove them?
A: The most common impurity in this synthesis is the isomeric m-fluorobenzyl isocyanide. Other potential byproducts include unreacted starting material and products from side reactions like hydrolysis or elimination.
Common Impurities and Purification Strategies:
-
m-Fluorobenzyl Isocyanide: This isomer is a common byproduct in reactions of benzyl halides with cyanide salts. It often has a strong, unpleasant odor.
-
Purification: A common method to remove isocyanides is to wash the crude product with warm, dilute sulfuric acid.[3] The isocyanide is hydrolyzed to the corresponding amine, which is soluble in the acidic aqueous layer. Subsequent washing with a sodium bicarbonate solution and water, followed by distillation, will yield pure m-fluorobenzyl cyanide.
-
-
Unreacted m-Fluorobenzyl Halide: Incomplete reaction will leave residual starting material.
-
Purification: Fractional distillation under reduced pressure is an effective method to separate the higher-boiling m-fluorobenzyl cyanide from the more volatile m-fluorobenzyl halide.[3]
-
-
m-Fluorobenzyl Alcohol: Hydrolysis of the starting material, especially in the presence of water, can lead to the formation of m-fluorobenzyl alcohol.
-
Purification: This can typically be removed by aqueous workup and subsequent distillation.
-
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of substituted benzyl cyanides, which can serve as a reference for optimizing the synthesis of m-fluorobenzyl cyanide.
Table 1: Synthesis of Substituted Benzyl Cyanides using Potassium Ferrocyanide [1][2]
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Fluorobenzyl chloride | CuI | Toluene | 180 | 20 | 85 |
| m-Methylbenzyl chloride | CuI | Toluene | 180 | 20 | 76 |
| p-Chlorobenzyl chloride | CuI | Toluene | 180 | 20 | 48 |
| Benzyl chloride | CuI | Toluene | 180 | 20 | 91 |
Table 2: Synthesis of p-Chlorobenzyl Cyanide using Sodium Cyanide [4]
| Starting Material | Cyanide Source | Catalyst | Temperature (°C) | Time (h) | Selectivity (%) |
| p-Chlorobenzyl chloride | NaCN | Tetra-n-butylammonium chloride | 75 | 3 | 100 |
Detailed Experimental Protocols
Protocol 1: Synthesis of m-Fluorobenzyl Cyanide using Potassium Ferrocyanide and Copper(I) Iodide (Adapted from a similar synthesis[1][2])
-
Reaction Setup: To a dry reaction tube, add copper(I) iodide (0.3 mmol) and anhydrous toluene (1 mL). Stir the mixture for 1 minute.
-
Addition of Reagents: Add potassium ferrocyanide (0.5 mmol) and m-fluorobenzyl chloride (1 mmol).
-
Reaction: Seal the reaction tube and heat the mixture at 180°C with vigorous stirring for 20 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter to remove insoluble salts.
-
Purification: Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.
Protocol 2: Synthesis of m-Fluorobenzyl Cyanide using Sodium Cyanide and a Phase Transfer Catalyst (Adapted from a similar synthesis[3][4])
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place powdered sodium cyanide (1.2 equivalents) and a catalytic amount of tetra-n-butylammonium bromide (e.g., 0.05 equivalents).
-
Addition of Reagents: Add a solution of m-fluorobenzyl chloride (1 equivalent) in a suitable solvent such as a mixture of water and an organic solvent (e.g., toluene or dichloromethane).
-
Reaction: Heat the mixture to reflux (around 70-80°C) with vigorous stirring for 3-5 hours. Monitor the reaction by TLC or GC.
-
Workup: After cooling to room temperature, separate the organic layer. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation. To remove any potential isocyanide byproduct, the crude product can be washed with warm 50% sulfuric acid before distillation.[3]
Visual Troubleshooting Guide
The following diagrams illustrate the logical workflow for troubleshooting common issues during the synthesis of m-fluorobenzyl cyanide.
Caption: Troubleshooting workflow for low product yield.
Caption: Purification strategies for common impurities.
References
- 1. CN102381918A - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound - Google Patents [patents.google.com]
- 2. CN102381918B - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
Optimization of reaction conditions for 3-Fluorophenylacetonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Fluorophenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis is the nucleophilic substitution (SN2) reaction between 3-fluorobenzyl bromide and an alkali metal cyanide, typically sodium cyanide or potassium cyanide. This reaction is favored for its straightforwardness and use of readily available starting materials.
Q2: What is the general reaction scheme for this synthesis?
A2: The reaction proceeds as follows:
-
Reactants: 3-Fluorobenzyl Bromide and Sodium Cyanide (or Potassium Cyanide)
-
Product: this compound
-
Byproduct: Sodium Bromide (or Potassium Bromide)
Q3: What are the key reaction parameters to consider for optimizing the synthesis of this compound?
A3: The key parameters that significantly influence the yield and purity of the final product include:
-
Choice of Solvent: Polar aprotic solvents are generally preferred.
-
Reaction Temperature: Temperature affects the reaction rate and the formation of byproducts.
-
Use of a Phase Transfer Catalyst (PTC): A PTC can be beneficial, especially in biphasic reaction systems.
-
Stoichiometry of Reactants: The molar ratio of the cyanide salt to the 3-fluorobenzyl halide is crucial.
-
Presence of Water: The reaction is sensitive to the presence of water.
Q4: What are some common side reactions and byproducts to be aware of during the synthesis?
A4: Potential side reactions include the elimination reaction of 3-fluorobenzyl bromide to form polymeric materials, and the hydrolysis of the nitrile product to 3-fluorophenylacetamide or 3-fluorophenylacetic acid if water is present in the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor quality of starting materials: 3-fluorobenzyl bromide may have degraded. | Ensure the purity of 3-fluorobenzyl bromide, as it can be unstable. Consider purification by distillation before use. |
| Inappropriate solvent: The chosen solvent may not be suitable for the SN2 reaction. | Use a polar aprotic solvent like DMSO, acetonitrile, or acetone to enhance the nucleophilicity of the cyanide ion. | |
| Reaction temperature is too low: The reaction may be too slow at lower temperatures. | Gradually increase the reaction temperature. For instance, if running at room temperature, consider heating to 40-60°C. | |
| Inefficient mixing: In a biphasic system, poor mixing can limit the reaction rate. | Ensure vigorous stirring to maximize the interfacial area between the two phases. | |
| Presence of Impurities in the Final Product | Hydrolysis of the nitrile: Presence of water in the reaction mixture. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Unreacted 3-fluorobenzyl bromide: Incomplete reaction. | Increase the reaction time or temperature. Consider using a slight excess of the cyanide salt. | |
| Formation of 3-fluorobenzyl alcohol: Hydrolysis of 3-fluorobenzyl bromide. | This can occur during workup if the reaction is quenched with water before all the bromide has reacted. Ensure the reaction has gone to completion before quenching. | |
| Reaction is very slow | Low reaction temperature. | Increase the reaction temperature in increments of 10-20°C. |
| Poor solubility of the cyanide salt. | If using a non-polar solvent, the cyanide salt will have very low solubility. The use of a phase transfer catalyst is highly recommended in this case. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various experimental conditions for the synthesis of fluorophenylacetonitriles.
Table 1: Effect of Solvent and Temperature on the Synthesis of this compound
| Starting Material | Cyanide Salt | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 3-Fluorobenzyl Bromide | Sodium Cyanide | DMSO | 30 | Overnight | 50 | [1] |
Table 2: Synthesis of 4-Fluorophenylacetonitrile via a One-Pot Process
| Starting Material | Reagents | Solvent System | Temperature (°C) | Reaction Time (Cyanation) | Overall Yield (%) | Reference |
| p-Fluorobenzaldehyde | 1. KBH42. SOCl23. NaCN | Toluene/Water | 90 | 3 hours | 62.1 | [2] |
Note: This data is for the 4-fluoro isomer but provides valuable insight into a phase-transfer catalyzed process.
Experimental Protocols
Protocol 1: Synthesis of this compound in DMSO[1]
-
Reaction Setup: In a round-bottom flask, dissolve 3-fluorobenzyl bromide (1.0 g, 5.3 mmol) and sodium cyanide (520 mg, 10.6 mmol) in dimethylsulfoxide (DMSO, 10 mL).
-
Reaction: Stir the mixture at 30°C overnight.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with water (30 mL) and extract with ethyl acetate (50 mL).
-
Purification: Wash the organic phase sequentially with water (5 x 10 mL) and a saturated sodium bicarbonate solution (20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by column chromatography to obtain this compound as a colorless oil.
Protocol 2: Synthesis of 4-Fluorophenylacetonitrile using a Phase Transfer Catalyst[2]
This protocol for the 4-fluoro isomer illustrates the use of a phase transfer catalyst.
-
Reduction of Aldehyde: In a 250 mL four-necked flask, add water (150 mL) and p-fluorobenzaldehyde (14.2 g, 0.1 mol). With stirring, add benzyltriethylammonium chloride (1 g) in batches, followed by the gradual addition of potassium borohydride (2 g, 0.036 mol) while maintaining the temperature below 30°C. Stir at 30°C for 5 hours.
-
Extraction: Separate the organic phase and extract the aqueous phase with toluene (2 x 50 mL). Combine the organic phases and wash with 30% hydrochloric acid until the pH is 6-7.
-
Chlorination: To the resulting toluene solution of p-fluorobenzyl alcohol, add thionyl chloride (15 g, 0.126 mol) dropwise at a temperature below 40°C. After the addition is complete, maintain the reaction at 50°C for 1 hour.
-
Neutralization: Add water (50 mL) and 10% sodium carbonate solution to adjust the pH to 7-8. Separate the organic phase and wash with water (2 x 30 mL).
-
Cyanation: To the toluene solution of the chlorobenzyl compound, add water (80 mL), benzyltriethylammonium chloride (1 g), and sodium cyanide (6.6 g, 0.135 mol). Heat the mixture to 90°C and stir vigorously for 3 hours.
-
Purification: After cooling, separate the toluene layer and extract the aqueous phase with toluene (2 x 50 mL). Combine the organic phases, wash with water (2 x 50 mL), and dry with anhydrous magnesium sulfate. Filter and concentrate the filtrate under reduced pressure. Purify by vacuum distillation to obtain 4-Fluorophenylacetonitrile.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of 3-Fluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive information on the removal of impurities from 3-Fluorophenylacetonitrile, a key intermediate in pharmaceutical synthesis. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting advice to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurity profile of this compound can vary depending on the synthetic route employed. However, common impurities may include:
-
Unreacted Starting Materials:
-
3-Fluorobenzyl bromide or other 3-fluorobenzyl halides.
-
Sodium or potassium cyanide.
-
-
Byproducts from Side Reactions:
-
3-Fluorobenzyl alcohol: Formed from the hydrolysis of the starting halide.
-
Bis(3-fluorobenzyl) ether: Formed from the reaction of 3-fluorobenzyl alcohol with the starting halide.
-
3-Fluorobenzoic acid and 3-Fluorophenylacetamide: Resulting from the hydrolysis of the nitrile group under acidic or basic conditions.
-
Isomeric impurities: Depending on the purity of the starting materials.
-
Q2: What are the recommended methods for purifying this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the product. The most common and effective methods are:
-
Fractional Distillation under Reduced Pressure: Ideal for removing non-volatile impurities and other components with significantly different boiling points.
-
Recrystallization: Effective for solid or low-melting point nitriles to remove soluble impurities.
-
Flash Column Chromatography: A versatile technique for separating a wide range of impurities, often providing very high purity.[1]
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your sample and identify any remaining impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for separating and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile impurities and for quantitative analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity without the need for impurity standards.
Purification Methodologies and Expected Outcomes
This section provides detailed experimental protocols for the primary purification techniques and summarizes the expected outcomes in terms of purity and yield.
Fractional Distillation under Reduced Pressure
Fractional distillation is a highly effective method for purifying liquid compounds with different boiling points. For this compound, which has a boiling point of 113-114 °C at 18 mmHg, this technique can efficiently remove less volatile and more volatile impurities.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source, a Vigreux or packed column, a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Distillation Process:
-
Begin stirring (if using a stir bar).
-
Gradually reduce the pressure to the desired level (e.g., 18-20 mmHg).
-
Slowly heat the distillation flask using a heating mantle.
-
Collect and discard the initial fraction (forerun), which may contain low-boiling impurities.
-
Collect the main fraction at the expected boiling point of this compound (113-114 °C at 18 mmHg).
-
Stop the distillation before the flask is completely dry to avoid the concentration of potentially explosive residues.
-
-
Analysis: Analyze the purified fraction by GC-MS or NMR to confirm its purity.
Expected Purity and Yield:
| Parameter | Before Distillation (Typical Crude) | After Distillation |
| Purity (GC-MS) | 85-95% | >99% |
| Typical Yield | N/A | 80-90% |
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. Since this compound has a low melting point, a low-temperature or mixed-solvent recrystallization approach is often necessary.
Experimental Protocol (Mixed-Solvent System):
-
Solvent Selection: A common approach is to use a solvent in which the compound is soluble (e.g., ethanol, isopropanol) and an anti-solvent in which it is poorly soluble (e.g., water, hexane).
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add the "anti-solvent" dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.
-
Crystallization:
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
For maximum yield, cool the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
-
-
Analysis: Determine the melting point of the purified crystals and analyze by HPLC or NMR to assess purity.
Expected Purity and Yield:
| Parameter | Before Recrystallization (Typical Crude) | After Recrystallization |
| Purity (HPLC) | 85-95% | >98% |
| Typical Yield | N/A | 70-85% |
Flash Column Chromatography
Flash column chromatography is a rapid purification method that utilizes a stationary phase (e.g., silica gel) and a mobile phase (solvent system) to separate components of a mixture.
Experimental Protocol:
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of ethyl acetate and hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column under positive pressure (using air or nitrogen).
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound. A published example of this method resulted in a 50% yield of the purified product as a colorless oil.[1]
Expected Purity and Yield:
| Parameter | Before Chromatography (Typical Crude) | After Chromatography |
| Purity (TLC/NMR) | 85-95% | >99% |
| Typical Yield | N/A | 50-70%[1] |
Troubleshooting Guides
Distillation Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Bumping or Unstable Boiling | - Uneven heating.- Insufficient boiling chips or stirring. | - Ensure uniform heating with a heating mantle.- Add fresh boiling chips or ensure vigorous stirring. |
| Poor Vacuum | - Leaks in the glassware joints.- Inefficient vacuum pump. | - Check all joints and re-grease if necessary.- Ensure the vacuum pump is functioning correctly and the oil is clean. |
| Product Solidifying in Condenser | - Condenser water is too cold. | - Use warmer water in the condenser or wrap the condenser with a heating tape set to a low temperature. |
| Low Recovery Yield | - Distillation stopped too early.- Product co-distilled with the forerun. | - Ensure the distillation is carried out to completion without overheating the residue.- Collect a smaller forerun and analyze it for the presence of the product. |
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is not saturated. | - Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound. |
| Oiling Out (Product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly. | - Use a lower-boiling solvent or a different solvent system.- Ensure slow cooling of the solution. |
| Low Crystal Yield | - The compound is too soluble in the cold solvent.- Insufficient cooling. | - Use a different solvent or anti-solvent.- Ensure the solution is thoroughly cooled in an ice bath. |
| Colored Crystals | - Colored impurities are co-crystallizing. | - Add a small amount of activated charcoal to the hot solution before filtration (if there are no suspended solids). |
Experimental and Logical Workflows
General Purification Workflow
References
Stability issues of 3-Fluorophenylacetonitrile under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Fluorophenylacetonitrile under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a fluorinated organic compound used as a building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its stability is crucial during synthesis, purification, and storage to ensure the purity, potency, and safety of the final product. Degradation can lead to the formation of impurities, which may have different biological activities or toxicities.
Q2: What are the primary degradation pathways for this compound under acidic or basic conditions?
A2: Under both acidic and basic conditions, the primary degradation pathway for this compound is the hydrolysis of the nitrile group. This reaction typically proceeds in two stages: first to 3-fluorophenylacetamide, and then further to 3-fluorophenylacetic acid. The reaction rate and the predominant degradation product can vary significantly with pH and temperature.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[3][4][5] This method should be capable of separating the parent compound from its potential degradation products (3-fluorophenylacetamide and 3-fluorophenylacetic acid) and any other impurities. UV detection is commonly used for such analyses.[5]
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[6] It should be kept away from strong acids, bases, and oxidizing agents.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram after reaction. | Degradation of this compound due to acidic or basic conditions. | - Confirm the identity of the new peaks using techniques like LC-MS. - Compare the retention times with standards of expected degradation products (3-fluorophenylacetamide and 3-fluorophenylacetic acid). - Adjust reaction pH and temperature to minimize degradation. |
| Low yield of the desired product. | The reactant, this compound, may have degraded prior to or during the reaction. | - Verify the purity of the starting material using HPLC before use. - Ensure storage conditions are appropriate. - Re-evaluate the reaction conditions (pH, temperature, reaction time) to favor the desired transformation over degradation. |
| Inconsistent reaction outcomes. | Variability in the stability of this compound under slightly different reaction setups. | - Precisely control and monitor the pH and temperature of the reaction mixture. - Use buffered solutions to maintain a stable pH. - Ensure all reagents are of high purity and free from acidic or basic contaminants. |
| Formation of an insoluble precipitate. | The degradation product, 3-fluorophenylacetic acid, may have limited solubility in the reaction solvent. | - Analyze the precipitate to confirm its identity. - Consider using a different solvent system that can solubilize both the starting material and the potential degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep both solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep both solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw aliquots at the same time points as the acidic study.
-
Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.
-
-
Control Sample: Mix 1 mL of the stock solution with 1 mL of water and subject it to the same temperature conditions as the stress samples.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. An example method is provided below.
Protocol 2: Stability-Indicating HPLC Method
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in Water B: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 10 | |
| 12 | |
| 15 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Hypothetical Degradation of this compound under Acidic Conditions at 60 °C
| Time (hours) | % this compound Remaining (0.1 M HCl) | % 3-Fluorophenylacetamide Formed (0.1 M HCl) | % 3-Fluorophenylacetic Acid Formed (0.1 M HCl) | % this compound Remaining (1 M HCl) | % 3-Fluorophenylacetamide Formed (1 M HCl) | % 3-Fluorophenylacetic Acid Formed (1 M HCl) |
| 0 | 100 | 0 | 0 | 100 | 0 | 0 |
| 2 | 95.2 | 4.1 | 0.7 | 85.5 | 12.3 | 2.2 |
| 4 | 90.1 | 8.5 | 1.4 | 72.1 | 22.5 | 5.4 |
| 8 | 81.3 | 15.6 | 3.1 | 55.8 | 35.1 | 9.1 |
| 24 | 65.7 | 25.2 | 9.1 | 30.2 | 48.9 | 20.9 |
Table 2: Hypothetical Degradation of this compound under Basic Conditions at 60 °C
| Time (hours) | % this compound Remaining (0.1 M NaOH) | % 3-Fluorophenylacetamide Formed (0.1 M NaOH) | % 3-Fluorophenylacetic Acid Formed (0.1 M NaOH) | % this compound Remaining (1 M NaOH) | % 3-Fluorophenylacetamide Formed (1 M NaOH) | % 3-Fluorophenylacetic Acid Formed (1 M NaOH) |
| 0 | 100 | 0 | 0 | 100 | 0 | 0 |
| 2 | 92.8 | 6.5 | 0.7 | 78.4 | 18.2 | 3.4 |
| 4 | 85.4 | 12.1 | 2.5 | 60.1 | 30.7 | 9.2 |
| 8 | 72.9 | 20.3 | 6.8 | 38.5 | 45.3 | 16.2 |
| 24 | 50.1 | 30.5 | 19.4 | 15.7 | 40.1 | 44.2 |
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Forced degradation experimental workflow.
References
- 1. This compound | 501-00-8 [chemicalbook.com]
- 2. CAS 501-00-8: 3-Fluorobenzeneacetonitrile | CymitQuimica [cymitquimica.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. japsonline.com [japsonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
Common pitfalls in the handling and storage of 3-Fluorophenylacetonitrile
Welcome to the technical support center for 3-Fluorophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the handling, storage, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as 3-fluorobenzyl cyanide, is a phenylacetonitrile derivative.[1][2] It is an organic compound with the molecular formula C8H6FN.[1][3][4] This compound typically appears as a colorless to pale yellow or slightly brown liquid, though it can also be a powder or lump.[1][2][5][6][7] It serves as a key intermediate in organic synthesis, particularly in the manufacturing of pharmaceuticals.[1][2] One notable application is its use as a pharmaceutical intermediate for Lemborexant, a drug for treating insomnia.[1]
Q2: What are the primary hazards associated with this compound?
A2: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[1][8] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.[8]
Q3: How should this compound be properly stored?
A3: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[9] The recommended storage temperature is room temperature, sealed in a dry environment.[1][5] It is classified as a combustible liquid.[8]
Q4: What are the known incompatible materials with this compound?
A4: this compound is incompatible with strong oxidizing agents.[8] As with other cyanides, it should not be mixed with acids, as this can liberate highly toxic hydrogen cyanide gas.[9][10]
Q5: My this compound has developed a yellow or brownish color. Is it still usable?
A5: The appearance of a yellow or brownish color may indicate the presence of impurities or slight decomposition. While this may not affect all reactions, it is advisable to purify the material, for example by distillation, before use in sensitive applications to ensure reproducibility and avoid side reactions. The product is often supplied as a clear light yellow to slightly brown liquid.[1]
Troubleshooting Guide
Issue 1: Unexpected Reaction Outcomes or Low Yield
Potential Cause 1: Degradation of this compound
-
Symptom: Your reaction is not proceeding as expected, or you are observing a significant amount of unknown byproducts.
-
Troubleshooting:
-
Verify Purity: Check the purity of your this compound using techniques like GC or NMR. Impurities can interfere with the reaction.
-
Moisture Contamination: The nitrile group in this compound can be susceptible to hydrolysis to form 3-fluorophenylacetamide or 3-fluorophenylacetic acid, especially in the presence of acidic or basic conditions and water. Ensure all your reagents and solvents are anhydrous.
-
Proper Storage: Confirm that the compound has been stored correctly, away from heat, light, and incompatible materials.
-
Potential Cause 2: Inappropriate Reaction Conditions
-
Symptom: The reaction is sluggish or does not go to completion.
-
Troubleshooting:
-
Temperature Control: Ensure the reaction temperature is optimal for the specific transformation you are performing.
-
Catalyst Activity: If using a catalyst, ensure it has not been deactivated by impurities or moisture. For instance, in Friedel-Crafts type reactions, Lewis acid catalysts are highly sensitive to water.[11]
-
Issue 2: Difficulty in Product Purification
Potential Cause: Formation of Closely Related Impurities
-
Symptom: You are unable to separate your desired product from impurities using standard purification techniques like column chromatography or recrystallization.
-
Troubleshooting:
-
Identify the Impurity: Use analytical techniques such as LC-MS or NMR to identify the structure of the major impurity. If it is the corresponding amide or carboxylic acid due to hydrolysis, you may need to adjust your work-up procedure to remove these more polar byproducts. A wash with a mild base could help remove the acidic impurity.
-
Optimize Chromatography: If the impurity has a similar polarity to your product, consider using a different solvent system or a high-performance chromatography technique.
-
Data Presentation
| Property | Value | Citations |
| Molecular Formula | C8H6FN | [1][3][4] |
| Molecular Weight | 135.14 g/mol | [1][3][4] |
| Appearance | Colorless to pale yellow or slightly brown liquid/powder/lump | [1][2][5][6][7] |
| Melting Point | 21 °C | [1][5] |
| Boiling Point | 113-114 °C at 18 mmHg | [1] |
| Density | 1.163 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.502 | [1] |
| Flash Point | >230 °F (>110 °C) | [1] |
| Storage Temperature | Room Temperature (Sealed in dry) | [1][5] |
| InChI Key | DEJPYROXSVVWIE-UHFFFAOYSA-N | [4] |
| CAS Number | 501-00-8 | [1][3] |
Experimental Protocols
Synthesis of this compound from 3-Fluorobenzyl Bromide
This protocol is based on a literature procedure for the synthesis of this compound.[1]
Materials:
-
3-Fluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethylsulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-fluorobenzyl bromide (1.0 g, 5.3 mmol) and sodium cyanide (520 mg, 10.6 mmol) in dimethylsulfoxide (10 mL).
-
Stir the reaction mixture at 30 °C overnight.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water (30 mL).
-
Extract the product with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water (5 x 10 mL) and saturated sodium bicarbonate solution (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate and then concentrate it under reduced pressure.
-
Purify the residue by flash column chromatography to obtain this compound as a colorless oil.
Visualizations
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Caption: Key considerations for handling and storage.
References
- 1. This compound | 501-00-8 [chemicalbook.com]
- 2. CAS 501-00-8: 3-Fluorobenzeneacetonitrile | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound CAS#: 501-00-8 [m.chemicalbook.com]
- 6. 3-Fluorophénylacétonitrile, 99 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]
- 7. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. fishersci.fi [fishersci.fi]
- 9. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 3-Fluorophenylacetonitrile: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. 3-Fluorophenylacetonitrile is a key building block in the synthesis of various pharmaceutical compounds.[1] Ensuring its purity is paramount for the safety and efficacy of the final drug product. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound, complete with experimental protocols and performance data.
Introduction to Analytical Techniques
Both HPLC and GC-MS are powerful separation techniques used to identify and quantify the components of a mixture.[2] The choice between them often depends on the physicochemical properties of the analyte and the specific requirements of the analysis.[3][4]
High-Performance Liquid Chromatography (HPLC) is a technique that separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[4][5] It is particularly well-suited for the analysis of non-volatile or thermally labile compounds.[2][3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for the analysis of volatile and semi-volatile compounds that can be vaporized without decomposition.[2][3][4][6] The mass spectrometer provides detailed structural information, enabling confident identification of impurities.[3]
Comparative Performance of HPLC and GC-MS
The selection of an analytical method for purity analysis depends on various factors, including sensitivity, selectivity, and the nature of potential impurities. Below is a comparative summary of HPLC and GC-MS for the analysis of this compound.
| Feature | HPLC | GC-MS |
| Analyte Volatility | Not a primary requirement. Suitable for a wide range of volatilities.[2][4] | Requires the analyte to be volatile or semi-volatile.[2][4] this compound is sufficiently volatile. |
| Thermal Stability | Operates at or near ambient temperatures, suitable for thermally sensitive compounds.[4][5] | High temperatures are used in the injector and column, which can cause degradation of thermally labile compounds.[4][5] |
| Sensitivity | Sensitivity is detector-dependent, typically in the parts-per-million (ppm) to parts-per-billion (ppb) range.[3] | Generally offers high sensitivity, often in the ppb range, especially with selected ion monitoring (SIM).[3] |
| Specificity/Identification | Identification is based on retention time compared to a reference standard. Diode-array detectors (DAD) can provide UV-Vis spectra for peak purity assessment. | Provides mass spectra, which act as a chemical fingerprint, allowing for positive identification of known and unknown impurities by library matching or spectral interpretation.[2][3] |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent.[3] | May require derivatization for non-volatile compounds, but is straightforward for volatile analytes like this compound (dissolution in a volatile solvent).[3] |
| Instrumentation Cost | Generally lower initial instrument cost compared to GC-MS.[3] | Higher initial instrument cost due to the mass spectrometer.[3] |
| Analysis Time | Can be faster for some applications, but method development can be time-consuming.[3] | Often provides quicker analysis times for volatile compounds.[3] |
Experimental Protocols
Detailed methodologies for the purity analysis of this compound using both HPLC and GC-MS are provided below. These protocols are based on established principles for the analysis of related aromatic compounds.
HPLC Method for Purity Analysis
This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting point would be a gradient of 30% acetonitrile in water, increasing to 70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detector at 264 nm[7]
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition (e.g., 30:70 acetonitrile:water).
GC-MS Method for Purity Analysis
This method is suitable for the detection and identification of volatile and semi-volatile impurities in this compound.
Chromatographic and Spectrometric Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in a volatile solvent such as methanol or dichloromethane.[8]
Workflow for Purity Analysis
The following diagram illustrates the general workflow for the purity analysis of this compound, comparing the HPLC and GC-MS methodologies.
Caption: Comparative workflow for the purity analysis of this compound by HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are valuable techniques for the purity analysis of this compound.
-
HPLC with UV detection is a robust and widely available technique suitable for routine quality control to quantify the main component and known impurities. It is particularly advantageous if non-volatile impurities are expected.
-
GC-MS offers superior specificity and sensitivity for the identification of unknown volatile and semi-volatile impurities. Its ability to provide structural information through mass spectrometry is invaluable for impurity profiling, especially during process development and troubleshooting.
For comprehensive purity analysis, a combination of both techniques can be employed. HPLC can be used for the accurate quantification of the main peak and non-volatile impurities, while GC-MS can be utilized to identify and quantify any volatile or semi-volatile organic impurities. The choice of the primary method will depend on the specific stage of drug development, regulatory requirements, and the nature of the expected impurities.
References
- 1. This compound | 501-00-8 [chemicalbook.com]
- 2. smithers.com [smithers.com]
- 3. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 4. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. gentechscientific.com [gentechscientific.com]
- 7. 3-Fluorophenylacetic acid | SIELC Technologies [sielc.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of the Reactivity of 2-Fluoro, 3-Fluoro, and 4-Fluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated Phenylacetonitrile Isomers
In the landscape of pharmaceutical and materials science research, the strategic placement of fluorine atoms on aromatic rings offers a powerful tool for modulating molecular properties. This guide provides a detailed comparative analysis of the reactivity of three constitutional isomers: 2-Fluorophenylacetonitrile, 3-Fluorophenylacetonitrile, and 4-Fluorophenylacetonitrile. Understanding the nuanced differences in their chemical behavior is paramount for optimizing synthetic routes and designing novel molecular entities with tailored functionalities. This report synthesizes available data to offer a clear comparison, supported by experimental principles and theoretical frameworks.
Theoretical Framework: Electronic Effects of the Fluorine Substituent
The reactivity of substituted benzene derivatives can be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of the substituent. The Hammett constant, σ, quantifies the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, which generally increases the reactivity of the benzylic position towards nucleophilic attack by stabilizing the transition state.
The fluorine atom exhibits a dual electronic nature: it is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I), and it possesses lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+R). The net electronic effect of the fluorine substituent is a combination of these two opposing forces and is highly dependent on its position on the aromatic ring.
Predicted Reactivity Based on Hammett Constants
Based on established Hammett constants, the predicted order of reactivity for the three isomers in reactions sensitive to the electronic environment at the benzylic carbon is as follows:
This compound > 2-Fluorophenylacetonitrile ≈ 4-Fluorophenylacetonitrile
This prediction is grounded in the following analysis of the electronic effects at each position:
-
3-Fluoro (meta-position): At the meta position, the fluorine atom's strong electron-withdrawing inductive effect (-I) dominates, as the resonance effect does not extend to this position. This results in a significant net withdrawal of electron density from the ring and the benzylic carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. The Hammett constant for a meta-fluoro substituent (σ_m) is approximately +0.34 .
-
4-Fluoro (para-position): In the para position, the inductive effect (-I) is partially offset by the electron-donating resonance effect (+R) of the fluorine's lone pairs. This results in a weaker net electron-withdrawing effect compared to the meta isomer. The Hammett constant for a para-fluoro substituent (σ_p) is approximately +0.06 .
-
2-Fluoro (ortho-position): The electronic influence of an ortho-substituent is more complex due to the interplay of inductive, resonance, and steric effects (the "ortho effect"). While the inductive and resonance effects are similar to the para position, the close proximity of the fluorine atom to the reaction center can introduce steric hindrance, potentially slowing down the reaction rate. A universally applicable Hammett constant for the ortho-fluoro group is not established due to the reaction-dependent nature of steric effects. However, the electronic pull is expected to be significant.
Experimental Data and Observations
The following table summarizes the Hammett constants and the predicted relative reactivity:
| Compound | Substituent Position | Hammett Constant (σ) | Predicted Relative Reactivity |
| This compound | meta | +0.34 | Highest |
| 4-Fluorophenylacetonitrile | para | +0.06 | Moderate |
| 2-Fluorophenylacetonitrile | ortho | N/A (Ortho effect) | Moderate (subject to steric hindrance) |
Experimental Protocols
To empirically determine the relative reactivity of these isomers, a standardized experimental protocol for a nucleophilic substitution reaction, such as hydrolysis, can be employed.
Protocol: Comparative Hydrolysis of Fluorophenylacetonitriles
Objective: To determine the relative rates of hydrolysis of 2-Fluoro, 3-Fluoro, and 4-Fluorophenylacetonitrile under controlled conditions.
Materials:
-
2-Fluorophenylacetonitrile
-
This compound
-
4-Fluorophenylacetonitrile
-
Standardized aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) solution
-
A suitable co-solvent (e.g., acetonitrile or ethanol) to ensure solubility
-
Internal standard for quantitative analysis (e.g., a stable, non-reactive aromatic compound)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for monitoring reaction progress
Procedure:
-
Prepare stock solutions of each fluorophenylacetonitrile isomer and the internal standard in the chosen co-solvent.
-
In separate reaction vessels maintained at a constant temperature (e.g., 50 °C), combine the stock solution of one isomer with the aqueous acid or base solution.
-
At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Quench the reaction in the aliquot (e.g., by neutralization).
-
Analyze the quenched aliquot using HPLC or GC to determine the concentration of the remaining fluorophenylacetonitrile relative to the internal standard.
-
Plot the concentration of the reactant versus time for each isomer.
-
Determine the pseudo-first-order rate constant (k) for the hydrolysis of each isomer from the slope of the natural logarithm of the reactant concentration versus time plot.
-
Compare the rate constants to establish the experimental order of reactivity.
Visualizing the Reactivity Logic
The following diagram illustrates the logical flow for predicting the relative reactivity of the fluorophenylacetonitrile isomers based on the electronic effects of the fluorine substituent.
Caption: Logical flow for predicting reactivity.
Conclusion
The analysis of electronic effects, as quantified by Hammett constants, provides a robust framework for predicting the relative reactivity of 2-Fluoro, 3-Fluoro, and 4-Fluorophenylacetonitrile. The 3-fluoro isomer is anticipated to be the most reactive towards nucleophilic attack due to the dominant electron-withdrawing inductive effect of the fluorine atom at the meta position. The 4-fluoro and 2-fluoro isomers are expected to exhibit lower, and roughly comparable, reactivity, with the reactivity of the ortho isomer being further modulated by steric factors. For definitive quantitative comparisons, controlled kinetic experiments are recommended. This guide serves as a foundational resource for researchers to make informed decisions in the design and execution of synthetic strategies involving these versatile fluorinated building blocks.
A Comparative Analysis of the Biological Activity of 3-Fluorophenylacetonitrile Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. Phenylacetonitrile and its derivatives represent a versatile scaffold that has been explored for a range of biological activities, including antimicrobial, antifungal, and cytotoxic effects. This guide provides a comparative overview of the biological activity of 3-fluorophenylacetonitrile derivatives against other halogenated and substituted analogs, drawing upon available experimental data from various studies.
Comparative Analysis of Biological Activity
While a direct, comprehensive comparative study of a wide range of halogenated phenylacetonitrile derivatives is not extensively available in the current literature, this guide compiles data from multiple sources to offer insights into their relative biological activities. The following table summarizes the available quantitative data for various substituted phenylacetonitrile and phenylacrylonitrile derivatives.
Disclaimer: The data presented below is compiled from different studies. Direct comparison of absolute values (e.g., IC50, MIC) should be approached with caution, as experimental conditions such as cell lines, microbial strains, and assay protocols may vary between studies.
| Compound/Derivative | Substitution | Biological Activity | Target/Cell Line/Organism | Quantitative Data (IC50/MIC/MBC in µM) | Reference |
| Phenylacrylonitrile Derivatives | 3,4,5-Trimethoxy (Ring A), 4-Dimethylamino (Ring B) | Cytotoxicity | BEL-7402 (Human hepatoma) | 0.0078 | [1] |
| 3,4,5-Trimethoxy (Ring A), 4-Dimethylamino (Ring B) | Cytotoxicity | HCT116 (Human colon cancer) | 0.0059 | [1] | |
| 2,4-Dimethoxy | Antimicrobial | Escherichia coli | MIC: >214.3 | [2] | |
| 2,4-Dimethoxy | Antimicrobial | Staphylococcus aureus | MIC: 53.6 | [2] | |
| 3,4-Dimethoxy | Antimicrobial | Escherichia coli | MIC: >214.3 | [2] | |
| 3,4-Dimethoxy | Antimicrobial | Staphylococcus aureus | MIC: 107.1 | [2] | |
| Halogenated Indole Derivatives | 4,6-Dibromoindole | Antifungal | Candida albicans | MIC: 42.4 | [3] |
| 5-Bromo-4-chloroindole | Antifungal | Candida albicans | MIC: 44.1 | [3] | |
| β-azole-phenylacetone Derivatives | 3-Fluoro substitution | Antifungal | Fluconazole-resistant Candida spp. | MIC: 2.3 - 18.5 | [4] |
| Halogenated Flavone Derivatives | 6-Fluoro-7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl) | Antibacterial | Gram-positive & Gram-negative bacteria | Potent in vivo and in vitro | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for key biological assays cited in the literature for evaluating the activity of phenylacetonitrile derivatives and their analogs.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: To determine the MBC or MFC, an aliquot from the wells showing no growth is subcultured onto an agar plate. The lowest concentration that kills 99.9% of the initial inoculum is considered the MBC/MFC.
Visualizing Methodologies and Pathways
Diagrams generated using the DOT language can effectively illustrate experimental workflows and biological pathways.
Caption: Workflow for cytotoxicity screening of phenylacetonitrile derivatives.
Caption: Hypothetical signaling pathway potentially modulated by phenylacetonitrile derivatives.
Conclusion
The available data, though not from a single comparative study, suggests that halogenation and other substitutions on the phenylacetonitrile scaffold significantly influence biological activity. Fluorine-containing derivatives, in particular, have shown promise in various therapeutic areas. However, to establish a clear structure-activity relationship and to fully understand the potential of this compound derivatives, further systematic studies are warranted. Such studies should involve the synthesis and parallel biological evaluation of a diverse library of halogenated analogs (including positional isomers of fluorine, chlorine, and bromine) against a standardized panel of cancer cell lines and microbial strains. This approach will provide the robust, directly comparable data needed to guide the rational design of novel and more effective therapeutic agents based on the phenylacetonitrile scaffold.
References
- 1. In vitro cytotoxicity activity on several cancer cell lines of acridone alkaloids and N-phenylethyl-benzamide derivatives from Swinglea glutinosa (Bl.) Merr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and interpretation of a QSAR model for in vitro breast cancer (MCF-7) cytotoxicity of 2-phenylacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
A Comparative Guide to Validated Analytical Methods for the Quantification of 3-Fluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of principal analytical methodologies suitable for the quantification of 3-Fluorophenylacetonitrile. The selection of a robust and reliable analytical method is crucial for quality control, process optimization, and ensuring the consistency of research and development outcomes. This document outlines the performance characteristics of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by extrapolated experimental data from the analysis of analogous aromatic and volatile compounds.
Methodology Comparison
The choice between HPLC and GC for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, thermal stability of the analyte, and available instrumentation. This compound is a volatile compound, making it suitable for GC analysis, while its aromatic structure allows for UV detection in HPLC.[1]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reversed-phase HPLC (RP-HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of organic compounds, including aromatic nitriles.[2][3] It is particularly suitable for non-volatile or thermally labile molecules, although this compound's volatility is also compatible with this method.
Experimental Protocol (Proposed)
A plausible HPLC method is detailed below, based on established protocols for similar substituted benzonitriles.[2][3]
-
Instrumentation: High-Performance Liquid Chromatograph equipped with a UV or Photodiode Array (PDA) detector.[3]
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile and water (e.g., 50:50 v/v), potentially with a small percentage of acid like 0.1% formic or phosphoric acid to improve peak shape.[3][4]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: UV detection between 210 nm and 258 nm, selected based on the UV absorbance maximum of this compound.[3][4]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to a concentration within the calibration range.
Performance Characteristics
The following table summarizes typical performance data for HPLC methods used for the quantification of related aromatic compounds.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999[5] |
| Accuracy (% Recovery) | 98.0% - 102.0%[6] |
| Precision (% RSD) | < 2.0%[6] |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL |
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas Chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[7] Given that this compound has a boiling point of 113-114 °C at 18 mmHg, GC is an excellent method for its quantification.[1] The Flame Ionization Detector (FID) provides high sensitivity for organic compounds.
Experimental Protocol (Proposed)
A suitable GC-FID method is described below, derived from standard methods for volatile aromatic compounds and nitriles.[8][9]
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.[9]
-
Column: A nonpolar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).[10]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).[11]
-
Injector Temperature: 250 °C.[9]
-
Detector Temperature: 280-300 °C.[10]
-
Oven Temperature Program: Initial temperature of 60-80°C, hold for 2 minutes, then ramp at 10°C/min to 220°C and hold for 5 minutes.[10]
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as acetone or ethyl acetate.
Performance Characteristics
The table below outlines typical performance data for GC-FID methods used for analyzing volatile organic compounds.[8][12]
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999[11] |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | < 5.0%[12] |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL[12] |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL[12] |
Quantitative Data Summary
This table provides a direct comparison of the proposed analytical methods for quantifying this compound.
| Parameter | HPLC-UV | GC-FID |
| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on volatility |
| Applicability | Broad range of compounds, including non-volatile | Volatile and thermally stable compounds |
| Sample Derivatization | Not required | Not required |
| Typical Linearity (R²) | > 0.999[5] | > 0.999[11] |
| Typical Precision (%RSD) | < 2.0%[6] | < 5.0%[12] |
| Typical LOQ | 0.15 - 0.6 µg/mL | 0.03 - 0.15 µg/mL[12] |
| Throughput | Moderate; run times of 10-30 min | High; run times of 8-20 min[8] |
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the essential stages involved in the validation of an analytical method to ensure its suitability for its intended purpose.
Caption: General workflow for analytical method validation.
Method Selection Logic
This diagram provides a simplified decision-making process for choosing between HPLC and GC for the analysis of a nitrile compound.
Caption: Decision tree for selecting an analytical method.
Conclusion
Both HPLC-UV and GC-FID are powerful and suitable techniques for the quantification of this compound.
-
GC-FID is likely the more sensitive and faster method, given the volatile nature of the analyte.[8] It is an excellent choice for purity analysis and routine quality control where high throughput is beneficial.
-
HPLC-UV offers great versatility and is robust for a wide variety of sample matrices.[2][3] It is particularly advantageous if the sample contains non-volatile impurities that need to be quantified simultaneously or if the analyte shows thermal instability, which is not the case here.
The final selection should be based on the specific application, sample characteristics, and the instrumentation available in the laboratory. For either method chosen, a full validation according to ICH guidelines should be performed using this compound reference standards to confirm its performance and ensure the reliability of the generated data.
References
- 1. This compound | 501-00-8 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development and Validation of Two Methods to Quantify Volatile Acids (C2-C6) by GC/FID: Headspace (Automatic and Manual) and Liquid-Liquid Extraction (LLE) [scirp.org]
- 12. researchgate.net [researchgate.net]
Benchmarking the synthesis of 3-Fluorophenylacetonitrile against alternative routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes to 3-Fluorophenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of a synthetic pathway often involves a trade-off between factors such as yield, purity, cost, safety, and environmental impact. This document presents a comparative analysis of two prominent synthetic strategies, supported by experimental data, to aid in methodological selection for research and development.
Comparative Analysis of Synthesis Routes
The following table summarizes the key quantitative data for two different synthesis routes to fluorinated phenylacetonitriles. Route 1 details the direct synthesis of this compound, while Route 2 describes a multi-step synthesis of the isomeric 4-Fluorophenylacetonitrile, which serves as a viable alternative methodological approach.
| Route | Starting Material(s) | Key Reagents | Reaction Time | Temperature (°C) | Overall Yield (%) | Key Advantages | Key Disadvantages |
| 1 | 3-Fluorobenzyl bromide | Sodium cyanide, Dimethyl sulfoxide (DMSO) | Overnight | 30 | 50 | Single-step reaction, mild conditions. | Use of highly toxic sodium cyanide, moderate yield. |
| 2 | 4-Fluorobenzaldehyde | Potassium borohydride, Thionyl chloride, Sodium cyanide, Toluene | ~8 hours (multi-step) | 30, 50, 90 | 62.1 | Higher overall yield, avoids the use of a lachrymatory benzyl bromide. | Multi-step process, involves several reagents and purification steps. |
Experimental Protocols
Route 1: Direct Cyanation of 3-Fluorobenzyl Bromide
This method describes a single-step nucleophilic substitution reaction to produce this compound.
Methodology:
A solution of 3-fluorobenzyl bromide and sodium cyanide is prepared in dimethyl sulfoxide (DMSO). The reaction mixture is stirred overnight at a constant temperature of 30°C. Upon completion, the mixture is diluted with water and the product is extracted with ethyl acetate. The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography to yield this compound.[1]
Route 2: Multi-step Synthesis from p-Fluorobenzaldehyde
This protocol details a three-step synthesis for the isomeric 4-Fluorophenylacetonitrile, starting with the reduction of p-fluorobenzaldehyde. This route is presented as a comparable alternative for the synthesis of fluorinated phenylacetonitriles.
Methodology:
-
Reduction of Aldehyde: p-Fluorobenzaldehyde is reduced to p-fluorobenzyl alcohol using potassium borohydride in an aqueous solution containing a phase-transfer catalyst. The reaction is maintained at a temperature below 30°C for 5 hours.[1]
-
Chlorination of Alcohol: The resulting p-fluorobenzyl alcohol, dissolved in toluene, is then reacted with thionyl chloride at 50°C for 1 hour to produce the corresponding chlorobenzyl compound.[1]
-
Cyanation: The final step involves the reaction of the chlorobenzyl intermediate with sodium cyanide in a biphasic toluene/water system at 90°C for 3 hours to yield 4-Fluorophenylacetonitrile. The product is then isolated and purified by vacuum distillation.[1]
Visualizing the Synthesis Pathways
The following diagrams illustrate the chemical transformations for the two described synthetic routes.
Caption: Direct Cyanation of 3-Fluorobenzyl Bromide.
Caption: Multi-step Synthesis of 4-Fluorophenylacetonitrile.
References
A Comparative Guide to Catalysts for the Synthesis of Fluorinated Phenylacetonitriles
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorinated phenylacetonitriles, in particular, serve as crucial building blocks for a wide range of pharmaceuticals and agrochemicals due to the unique physicochemical properties conferred by the fluorine atom, such as enhanced metabolic stability, lipophilicity, and binding affinity. The synthesis of these compounds often relies on the cyanation of fluorinated aryl halides, a transformation for which a variety of catalytic systems have been developed. This guide provides a comparative analysis of prominent catalytic methods, including those based on palladium, nickel, copper, and photoredox catalysis, supported by experimental data to assist researchers in selecting the optimal strategy for their synthetic needs.
Comparative Performance of Catalytic Systems
The choice of catalyst is critical and depends on factors such as cost, reaction conditions, substrate scope, and tolerance of functional groups. Transition metal catalysis, particularly with palladium and nickel, has been extensively explored for the cyanation of aryl halides.[1][2][3] Copper-catalyzed methods and emerging photoredox strategies offer milder and often more economical alternatives.[4][5]
Data Presentation: A Comparative Overview of Catalytic Performance
The following tables summarize the performance of various catalytic systems in the synthesis of aryl nitriles, with a focus on conditions applicable to fluorinated substrates.
Table 1: Palladium-Catalyzed Cyanation of Aryl Halides
| Catalyst System | Representative Substrate | Cyanide Source | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ / Ligand | Aryl Halides | K₄[Fe(CN)₆] | DMAc | 120°C | Good to Excellent[3] |
| PdCl₂ / Bipyridine | Styrene Derivative | (Selectfluor) | CH₂Cl₂/H₂O | Room Temp, 24h | 86[6] |
| Pd₂(dba)₃ / Ligand | Aryl Halides | TBAF | THF | Mild & Rapid | Not Specified[7] |
Table 2: Nickel-Catalyzed Cyanation of Aryl Halides
| Catalyst System | Representative Substrate | Cyanide Source | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|---|
| Ni(cod)₂ / PPh₃ | Benzyl Chlorides | Trimethylsilyl cyanide | - | - | Not Specified[3] |
| NiCl₂ / XantPhos | Aryl Chlorides | Zn(CN)₂ | - | Room Temp | Good[1] |
| --INVALID-LINK--₂ / Ligand | Aryl Halides | Acetonitrile | Acetonitrile | 80-100°C | Good[8] |
| Ni(II) / JosiPhos Ligand | (Hetero)aryl Bromides | K₄[Fe(CN)₆] | Biphasic (aq.) | - | Good[9] |
Table 3: Copper and Photoredox Catalyzed Cyanation
| Catalyst System | Representative Substrate | Cyanide Source | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|---|
| [IPrCuOTf] | Alkyl Triflates | Potassium Fluoride | - | 45°C, 1h | Excellent[10] |
| Copper Salt | Benzyl Halides | - | - | - | Not Specified[3] |
| fac-Ir(ppy)₃ (Photocatalyst) | Arenes | Various | - | Visible Light | Good[4] |
| Ru(bpy)₃Cl₂ (Photocatalyst) | Enolsilanes | CF₃ Source | MeCN | Room Temp | 74-86[11] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below is a representative protocol for a nickel-catalyzed cyanation, a method noted for its efficiency and use of less toxic cyanide sources.[1][9]
Protocol: Nickel-Catalyzed Cyanation of a Fluorinated Aryl Bromide
This procedure is adapted from established methods for nickel-catalyzed cyanation using potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic and readily available cyanide source.[9]
Materials:
-
Fluorinated Aryl Bromide (e.g., 1-bromo-4-fluorobenzene) (1.0 mmol)
-
NiCl₂(dppp) (or another suitable Ni(II) precatalyst with a phosphine ligand) (2.5-5 mol%)
-
Potassium Ferrocyanide, K₄[Fe(CN)₆] (0.3-0.5 equiv)
-
Tetrabutylammonium bromide (TBABr) (as a phase-transfer catalyst)
-
Solvent: A biphasic mixture such as Toluene/Water (e.g., 3:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the fluorinated aryl bromide (1.0 mmol), the nickel catalyst (e.g., NiCl₂(dppp), 0.05 mmol, 5 mol%), potassium ferrocyanide (0.3 mmol), and TBABr (0.1 mmol).
-
Add the degassed solvent mixture (e.g., 4 mL of Toluene/H₂O 3:1).
-
Seal the flask and heat the reaction mixture to 100-120°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorinated phenylacetonitrile.
Mandatory Visualizations
Diagrams are provided to illustrate key experimental and logical flows.
Caption: General experimental workflow for Nickel-catalyzed cyanation.
Caption: Simplified catalytic cycle for Ni-catalyzed cross-coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. Nickel-Catalyzed Cyanation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds | MDPI [mdpi.com]
- 5. Copper-mediated/-catalyzed fluorination reactions: new routes to aryl fluorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric Palladium-Catalyzed Directed Intermolecular Fluoroarylation of Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mild copper-catalyzed fluorination of alkyl triflates with potassium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
In-Vitro Evaluation of Novel Compounds Derived from 3-Fluorophenylacetonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel compound derived from 3-Fluorophenylacetonitrile, 5-((3-fluorophenyl)methyl)-1H-tetrazole, and its performance against other heterocyclic alternatives, supported by experimental data. The following sections detail the in-vitro evaluation of these compounds, their experimental protocols, and relevant biological pathways.
Comparative In-Vitro Performance
The in-vitro efficacy of the novel this compound derivative and alternative compounds are summarized below. While the primary available data for the direct derivative is in the context of corrosion inhibition, a key industrial application with parallels to enzymatic inhibition, we have included biologically active tetrazole and thiadiazole derivatives for a broader comparative perspective relevant to drug development.
| Compound ID | Compound Name | Target/Assay | Key Performance Metric | Result | Reference |
| Novel-1 | 5-((3-fluorophenyl)methyl)-1H-tetrazole | Corrosion Inhibition of Mild Steel | Inhibition Efficiency (η%) | 93.8% at 200 ppm | [1] |
| Alternative-1 | 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | Anticancer (MCF-7 cell line) | IC50 | 12.30 µM | [2] |
| Alternative-2 | 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | Anticancer (MCF-7 cell line) | IC50 | 18.27 µM | [2] |
| Alternative-3 | 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | Anticancer (MCF-7 cell line) | IC50 | 25.11 µM | [2] |
Experimental Protocols
Detailed methodologies for the synthesis of the novel compound and the in-vitro assays are provided below.
Synthesis of 5-((3-fluorophenyl)methyl)-1H-tetrazole (Novel-1)
This procedure outlines the synthesis of the novel tetrazole derivative from this compound.
-
Reaction Setup: A mixture of this compound (10 mmol), sodium azide (12 mmol), and ammonium chloride (12 mmol) in 15 mL of dimethylformamide (DMF) is prepared in a round-bottom flask.
-
Reaction Conditions: The mixture is refluxed at 120°C for 12 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is acidified with 10% hydrochloric acid to a pH of 2.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the final product.
In-Vitro Anticancer Activity Assay (MTT Assay) for Alternative Compounds
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to evaluate the cytotoxicity of the alternative compounds against the MCF-7 breast cancer cell line.
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 5 × 103 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[2]
Visualizations: Synthesis Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the synthesis of the novel compound and a representative signaling pathway relevant to the alternative compounds.
Caption: Workflow for the synthesis of the novel tetrazole derivative.
Caption: Simplified apoptosis signaling pathway targeted by some anticancer agents.
References
- 1. Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Results for 3-Fluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical analytical results for 3-Fluorophenylacetonitrile obtained from different laboratories. The objective is to offer a framework for understanding the cross-validation process, interpreting inter-laboratory data, and highlighting the importance of standardized analytical methodologies in drug development and quality control. The experimental data presented herein is hypothetical and intended to serve as an illustrative example for comparative purposes.
Data Presentation: Summary of Quantitative Results
In our hypothetical inter-laboratory study, three distinct laboratories analyzed a certified reference material (CRM) of this compound with a known concentration of 25.00 µg/mL. Each laboratory utilized its in-house validated analytical method. The summary of the quantitative results is presented in the table below.
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Mean Measured Concentration (µg/mL) | 24.85 | 25.21 | 24.98 |
| Standard Deviation (µg/mL) | 0.15 | 0.25 | 0.08 |
| Relative Standard Deviation (RSD %) | 0.60 | 0.99 | 0.32 |
| Accuracy (% Recovery) | 99.40 | 100.84 | 99.92 |
| Z-Score * | -0.5 | 1.2 | -0.1 |
*Z-scores are calculated based on the consensus mean from a proficiency test and are a measure of a laboratory's performance.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of standard analytical practices for the quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) - Laboratory A
-
Instrumentation: Agilent 7890B GC system coupled to a 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C held for 1 minute, ramped to 280°C at 20°C/min, and held for 5 minutes.
-
Injection Volume: 1 µL in splitless mode.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for this compound (m/z 135, 110, 83).
-
Sample Preparation: Samples were diluted in ethyl acetate and an internal standard (4-Fluorophenylacetonitrile) was added prior to injection.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - Laboratory B
-
Instrumentation: Shimadzu Prominence HPLC system with a SPD-20A UV/Vis detector.
-
Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 265 nm.
-
Sample Preparation: Samples were diluted with the mobile phase and filtered through a 0.45 µm syringe filter before injection.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - Laboratory C
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Mass Spectrometer.
-
Column: ACQUITY UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient started at 30% B, increased to 95% B over 3 minutes, held for 1 minute, and returned to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for the transition of this compound precursor ion to a specific product ion.
-
Sample Preparation: Samples were diluted with a 50:50 mixture of acetonitrile and water.
Mandatory Visualizations
Cross-Validation Experimental Workflow
The following diagram illustrates a typical workflow for a cross-validation study involving multiple laboratories.
Caption: Workflow for Inter-Laboratory Cross-Validation Study.
Logical Relationship for Results Comparison
This diagram shows the logical flow for comparing the analytical results from each laboratory against the certified reference value.
Caption: Comparison of Laboratory Results to a Certified Reference Value.
Literature review comparing the synthetic utility of various fluorinated benzyl cyanides
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. Fluorinated benzyl cyanides are versatile building blocks that serve as precursors to a wide array of pharmaceuticals and agrochemicals, combining the reactivity of the nitrile and the active methylene group with the unique properties imparted by fluorine.[1]
This guide provides an objective comparison of the synthetic utility of various mono- and trifluoromethylated benzyl cyanides, supported by experimental data and detailed methodologies for key chemical transformations.
The Influence of Fluorine on Reactivity
The synthetic utility of benzyl cyanides is primarily dictated by the reactivity of the benzylic protons and the nitrile group. The position and number of fluorine substituents on the aromatic ring significantly modulate this reactivity through inductive and resonance effects.
-
Acidity of Benzylic Protons: The benzylic protons of benzyl cyanide are acidic due to the resonance stabilization of the resulting carbanion by the phenyl ring and the nitrile group.[2] Fluorine, being a highly electronegative atom, exerts a strong electron-withdrawing inductive effect (-I), which further stabilizes the benzylic carbanion and increases the acidity of the benzylic protons.[3][4] This effect is most pronounced when the fluorine is in the ortho or para position. Consequently, fluorinated benzyl cyanides are generally more reactive towards deprotonation and subsequent alkylation or condensation reactions compared to their non-fluorinated counterpart. The trifluoromethyl group (-CF3), with its powerful electron-withdrawing nature, significantly enhances this acidity.
-
Nitrile Group Reactivity: The nitrile group can undergo hydrolysis to form phenylacetic acids or reduction to yield phenethylamines. The electron-withdrawing nature of fluorine substituents can influence the susceptibility of the nitrile carbon to nucleophilic attack or hydride delivery, though these effects are often less pronounced than the impact on the benzylic position.
Core Synthetic Transformations: A Comparative Overview
The following sections detail the performance of various fluorinated benzyl cyanides in fundamental synthetic transformations. While direct comparative studies are scarce, the provided data, drawn from specific examples and analogous chloro-derivatives, offers valuable insights.
α-Alkylation
The alkylation of the benzylic carbon is one of the most powerful applications of benzyl cyanides, enabling the formation of new carbon-carbon bonds. This reaction is crucial in the synthesis of numerous pharmaceuticals and agrochemicals.[5][6] The reaction typically proceeds via deprotonation with a strong base, followed by nucleophilic attack on an alkyl halide, often under phase-transfer catalysis (PTC) conditions for enhanced efficiency.[7][8][9]
Table 1: Comparison of Yields in the α-Alkylation of Substituted Benzyl Cyanides
| Benzyl Cyanide Derivative | Alkylating Agent | Base/Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzyl cyanide | Isopropyl chloride | 50% aq. NaOH / TBAC¹ | - | 40 | 1 | 100 | [10] |
| 4-Chlorobenzyl cyanide | Isopropyl chloride | 50% aq. NaOH / TBAC¹ | - | 40 | 3 | 100 | [10] |
| 4-Chlorobenzyl cyanide | Isopropyl chloride | 50% aq. NaOH / TEBAC² | Toluene | 40 | 3 | 93 | [10] |
| Benzyl cyanide | 2-Bromopropane | 10N NaOH / TBAB³ | Dichloromethane | RT | 2 | ~50 | [11] |
| Benzyl cyanide | n-Bromopropane | aq. KOH / TBAB³ | Solvent-free (Ultrasound) | 60 | 1.3 | 98 | [12][13] |
¹TBAC: Tetrabutylammonium chloride ²TEBAC: Benzyltriethylammonium chloride ³TBAB: Tetrabutylammonium bromide
The data for 4-chlorobenzyl cyanide, a close electronic analogue of 4-fluorobenzyl cyanide, demonstrates the high efficiency of phase-transfer catalyzed alkylation, achieving quantitative conversion.[10] This suggests that fluorinated benzyl cyanides are excellent substrates for this transformation.
Hydrolysis to Phenylacetic Acids
The hydrolysis of the nitrile group provides access to valuable phenylacetic acid derivatives, which are themselves important intermediates in the pharmaceutical industry.[1][14] This transformation is typically carried out under strong acidic or basic conditions.[15][16][17]
Table 2: Comparison of Yields in the Hydrolysis of Substituted Benzyl Cyanides
| Benzyl Cyanide Derivative | Hydrolysis Conditions | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Benzyl cyanide | Dilute H₂SO₄ | Reflux | 0.75 | Phenylacetic acid | 75-78 | [14] |
| Benzyl cyanide | HCl (aq) | 100-150 | 1.5-5 | Phenylacetic acid | >90 | [18] |
| Chlorinated benzyl cyanide | HCl (aq) | 100-150 | 1.5-5 | Chlorinated phenylacetic acid | High | [17] |
Acid-catalyzed hydrolysis is generally a high-yielding reaction for benzyl cyanides.[14] It is expected that fluorinated derivatives will undergo this transformation with similar efficiency.
Reduction to Phenethylamines
Reduction of the nitrile moiety to a primary amine furnishes phenethylamine derivatives, a scaffold present in numerous bioactive molecules and neurotransmitters.[15] Catalytic hydrogenation over Raney Nickel or other transition metals is a common and effective method.[5]
Table 3: Comparison of Yields in the Reduction of Benzyl Cyanides
| Benzyl Cyanide Derivative | Reduction Conditions | Solvent | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Benzyl cyanide | H₂ / Raney Ni, NH₃ | - | 2-Phenethylamine | 83-87 |[5] | | 4-Bromo-2-Fluorobenzyl cyanide | Diisopropylaminoborane | THF | 2-(4-Bromo-2-fluorophenyl)ethanamine | 98 |[19] | | 4-Fluorobenzyl cyanide | Diisopropylaminoborane | THF | 2-(4-Fluorophenyl)ethanamine | 99 |[19] |
Recent methods using reagents like diisopropylaminoborane show excellent yields for the reduction of various halogenated benzyl cyanides, including fluorinated substrates, under mild conditions.[19]
Experimental Protocols
General Protocol for Phase-Transfer Catalyzed α-Alkylation
Adapted from US Patent 4,056,509.[10]
To a stirred mixture of the substituted benzyl cyanide (1.0 eq.) and a phase-transfer catalyst such as tetrabutylammonium chloride (0.01-0.1 eq.) is added the alkylating agent (1.1-1.5 eq.). The mixture is heated to 40°C, and a 50% aqueous solution of sodium hydroxide is added dropwise over 30 minutes. The reaction is stirred vigorously at 40-50°C for 1-3 hours, monitoring by TLC or GC for the disappearance of the starting material. Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., toluene or diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
General Protocol for Acid-Catalyzed Hydrolysis
Adapted from Organic Syntheses, Coll. Vol. 1, p. 436 (1941).[14]
A mixture of water (1 volume), concentrated sulfuric acid (1 volume), and the substituted benzyl cyanide (1 eq.) is heated to reflux with vigorous stirring. The reaction is maintained at reflux for 45-60 minutes. After cooling, the reaction mixture is poured into cold water. The resulting precipitate is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent (e.g., aqueous ethanol) to yield the pure phenylacetic acid derivative.
General Protocol for Reduction to Phenethylamine with Diisopropylaminoborane
Adapted from S. Das et al., J. Org. Chem. 2019, 84, 11, 7135–7142.[19]
To a solution of the substituted benzyl cyanide (1.0 eq.) in anhydrous THF under an inert atmosphere is added diisopropylaminoborane (2.0-3.0 eq.) at room temperature. The reaction mixture is stirred at room temperature or heated to reflux as required, monitoring by TLC. Upon completion, the reaction is quenched by the slow addition of 6M HCl. The mixture is then basified with aqueous NaOH and extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the phenethylamine derivative, which can be further purified if necessary.
Visualization of Synthetic Pathways
The following diagrams illustrate the central role of fluorinated benzyl cyanides in synthetic chemistry and a logical workflow for their application.
Caption: Key synthetic transformations of fluorinated benzyl cyanides.
Caption: Logical workflow for the use of fluorinated benzyl cyanides.
Conclusion
Fluorinated benzyl cyanides are highly valuable and versatile intermediates in organic synthesis. The presence of fluorine substituents generally enhances the acidity of the benzylic protons, facilitating high-yielding α-alkylation reactions, which are crucial for building molecular complexity. Standard protocols for hydrolysis and reduction are readily applicable, providing efficient routes to the corresponding fluorophenylacetic acids and fluorophenethylamines. The choice of a specific isomer or a trifluoromethylated analogue allows chemists to fine-tune the electronic properties of the target molecule, making these reagents indispensable tools in the development of new drugs and advanced materials.
References
- 1. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. phasetransfer.com [phasetransfer.com]
- 6. 2-4-chlorophenyl-3-methylbutanenitrile | 2012-81-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. ptcorganics.com [ptcorganics.com]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
- 11. bhu.ac.in [bhu.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. 3-Chlorobenzyl Cyanide [benchchem.com]
- 16. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
- 17. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]
- 18. CN103232338A - Preparation method of phenylacetic acid - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Fluorophenylacetonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 3-Fluorophenylacetonitrile, ensuring laboratory safety and environmental compliance.
This compound is a versatile reagent in pharmaceutical manufacturing and organic synthesis. However, its toxicological profile necessitates careful management from acquisition to disposal. This document outlines the necessary precautions, immediate safety protocols, and detailed disposal procedures to mitigate risks associated with this compound. Adherence to these guidelines will help in establishing a safe and compliant laboratory environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its hazard profile. This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It is also a skin and eye irritant and may cause respiratory irritation.
Personal Protective Equipment (PPE) is mandatory when handling this chemical:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling larger quantities or in poorly ventilated areas.
-
Body Protection: A lab coat and closed-toe shoes are required.
Always work in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Safety Data
The following table summarizes key quantitative safety and hazard data for this compound and related compounds for reference.
| Parameter | Value | Reference Compound Data |
| Chemical Formula | C₈H₆FN | N/A |
| Molecular Weight | 135.14 g/mol | N/A |
| NIOSH IDLH | 25 mg/m³[1] | Acetonitrile: 137 ppm |
| OSHA PEL | Not Established | Acetonitrile: 40 ppm (TWA)[2] |
| ACGIH TLV | Not Established | Acetonitrile: 20 ppm (TWA)[2] |
| Flash Point | >110 °C (>230 °F) | N/A |
| Hazard Class | 6.1 (Toxic) | N/A |
Note: Specific occupational exposure limits (PEL, TLV) for this compound have not been established. The provided data for Acetonitrile is for reference and highlights the potential hazards of nitrile compounds.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
This compound is a halogenated organic compound . It must be collected in a dedicated waste container labeled "Halogenated Organic Waste."
-
Do not mix with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.
-
Ensure the waste container is made of a compatible material (e.g., glass or polyethylene).
-
-
Waste Collection:
-
Collect all waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in the designated halogenated waste container.
-
The container must be kept securely closed except when adding waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity.
-
Include the date when the first waste was added to the container.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Utilize secondary containment (e.g., a chemical-resistant tray or bin) to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Recommended Disposal Method:
-
The preferred method of disposal is incineration at a permitted hazardous waste facility. The high temperature of incineration will destroy the compound and its hazardous properties.
-
-
Empty Container Disposal:
-
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from the first rinse must be collected and disposed of as halogenated organic waste.
-
After triple-rinsing and allowing the container to dry completely, deface the original label and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.
-
Experimental Protocols: Spill and Decontamination Procedure
A chemical spill of this compound requires immediate and appropriate action to prevent exposure and environmental contamination.
1. Immediate Response (for a minor spill):
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Ventilate: If safe to do so, increase ventilation in the area by opening a fume hood sash.
-
Consult SDS: Refer to the Safety Data Sheet for specific spill response information.
2. Spill Cleanup Procedure:
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in the "Immediate Safety and Handling Precautions" section.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Absorb the Liquid: Gently cover the spill with the absorbent material, working from the outside in to prevent splashing.
-
Collect the Absorbed Material: Once the liquid has been completely absorbed, carefully scoop the material into a labeled, sealable hazardous waste container.
-
Decontaminate the Area:
-
Wipe the spill area with a cloth or paper towels dampened with a suitable solvent (e.g., acetone or ethanol).
-
Place all contaminated cleaning materials into the hazardous waste container.
-
Wash the area with soap and water.
-
-
Dispose of Waste: Seal the hazardous waste container and label it with the contents ("this compound spill debris"). Arrange for disposal through your institution's EHS department.
-
Report the Incident: Report the spill to your laboratory supervisor and the EHS department, even if it is a minor spill.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
